(+)-Isopinocampheol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPVLJRCJUVQFA-KZVJFYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27779-29-9, 24041-60-9, 51152-11-5 | |
| Record name | Isopinocampheol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27779-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Isopinocampheol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24041-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024041609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Isopinocampheol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027779299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-(1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(+)-Isopinocampheol chemical properties and structure
An In-depth Technical Guide to (+)-Isopinocampheol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and logical workflows pertinent to its study and application.
Chemical Properties of this compound
This compound is a monoterpenoid alcohol. It is the dextrorotatory enantiomer of isopinocampheol. The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [1][2][3][4] |
| Molecular Weight | 154.25 g/mol | [1][2][3][4] |
| CAS Number | 27779-29-9 | [1][2][3][4] |
| IUPAC Name | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | [2] |
| Synonyms | (1S,2S,3S,5R)-3-Pinanol, (+)-3-Pinanol | [1] |
| Physical State | Solid | [1][4] |
| Melting Point | 51-53 °C | [1][4] |
| Boiling Point | 217-219 °C | [1][5] |
| Density (estimate) | ~0.96 g/cm³ | |
| Solubility in Water | 926.3 mg/L at 25 °C (estimated) | [5] |
| Optical Activity | [α]²⁰/D +35.1°, c = 20 in ethanol | [1][4] |
| Flash Point | 93.4 °C (closed cup) | [4][6] |
Chemical Structure of this compound
This compound possesses a bicyclic pinane skeleton with a hydroxyl group at the C3 position. The stereochemistry of the four chiral centers is defined as 1S, 2S, 3S, 5R. This specific spatial arrangement of atoms is crucial for its chemical reactivity and biological activity.
| Structural Representation | Identifier |
| SMILES | C[C@@H]1--INVALID-LINK--CC2CC1C2(C)C |
| InChI | 1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 |
| InChIKey | REPVLJRCJUVQFA-KZVJFYERSA-N |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of isopinocampheol are critical for its application in research and development.
Synthesis of this compound
This compound can be synthesized via the hydroboration-oxidation of (-)-α-pinene. The following is a representative protocol adapted from the synthesis of its enantiomer.
Materials:
-
(-)-α-Pinene
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with (-)-α-pinene dissolved in anhydrous THF.
-
The flask is cooled in an ice bath, and the borane-dimethyl sulfide complex is added dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the hydroboration reaction, forming diisopinocampheylborane.
-
The reaction mixture is then cooled again in an ice bath, and a solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. This oxidation step should be performed with caution as it is exothermic.
-
The mixture is stirred for an additional period to ensure complete oxidation.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by distillation or recrystallization to yield the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
The sample is typically dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
1D spectra (¹H and ¹³C) and 2D spectra (such as COSY, HSQC, and HMBC) are recorded to confirm the structure and assign all proton and carbon signals.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key characteristic peaks include a broad O-H stretch around 3300-3500 cm⁻¹ and C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for separation and identification.
-
Electron ionization (EI) is a common method for fragmentation and analysis.
-
The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to confirm the molecular weight and structural features of the compound.
Logical Workflow and Potential Applications
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, its derivatives have shown promising biological activities, suggesting potential avenues for drug development. The following diagram illustrates a logical workflow from the synthesis of this compound to its potential application as a scaffold for antiviral and antifungal agents.
Caption: Logical workflow from synthesis to potential applications of this compound.
This workflow highlights the progression from the synthesis and purification of this compound to its structural confirmation through various spectroscopic techniques. Subsequently, it can be chemically modified to produce derivatives with potential therapeutic applications, such as antiviral and antifungal agents, based on the activities observed for related compounds. For instance, derivatives of the enantiomer, (-)-isopinocampheol, have shown to be potent antiviral compounds against filoviruses like Ebola and Marburg viruses. The proposed mechanism of action for these derivatives involves binding to the viral surface glycoproteins. Additionally, a dithiophosphoric acid derivative of this compound has been reported to exhibit antifungal effects. These findings underscore the potential of the isopinocampheol scaffold in the development of new therapeutic agents.
References
- 1. (+)-fenchol and (-)-isopinocampheol derivatives targeting the entry process of filoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Isopinocampheol | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. l-Isopinocampheol | CymitQuimica [cymitquimica.com]
- 5. This compound | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isopinocampheol, 25465-65-0 [thegoodscentscompany.com]
Technical Guide to (+)-Isopinocampheol: A Chiral Auxiliary with Emerging Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isopinocampheol, a bicyclic monoterpene alcohol, is a versatile and highly valued chiral auxiliary in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical identity, physical properties, and established applications in stereoselective chemistry. Furthermore, it delves into the emerging research on the biological activities of isopinocampheol derivatives, particularly their potential as novel antiviral agents. While direct modulation of specific signaling pathways by this compound is yet to be fully elucidated, this guide presents a synthesis of current knowledge and explores potential mechanisms of action based on related monoterpenoids, offering a forward-looking perspective for future research and drug development endeavors.
Chemical and Physical Properties
This compound is a chiral organic compound with the systematic IUPAC name (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol .[1] Its unique rigid bicyclic structure and defined stereochemistry make it an invaluable tool in asymmetric synthesis.
| Property | Value | Reference |
| CAS Number | 27779-29-9 | [2] |
| Molecular Formula | C₁₀H₁₈O | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 219 °C | [2] |
| Optical Activity | [α]20/D +35.1°, c = 20 in ethanol | [2] |
Applications in Asymmetric Synthesis
The primary and most well-established application of this compound is as a chiral auxiliary .[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the product. This strategy is fundamental in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: Workflow of asymmetric synthesis using a chiral auxiliary.
Experimental Protocols: Synthesis of this compound
This compound is commonly synthesized from the readily available natural product (+)-α-pinene through a hydroboration-oxidation reaction. This procedure is a cornerstone of asymmetric synthesis, providing access to a key chiral building block.
Reaction: Hydroboration-Oxidation of (+)-α-Pinene
Materials:
-
(+)-α-Pinene
-
Borane-dimethyl sulfide complex (BMS) or another borane source
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Hydroboration:
-
A solution of (+)-α-pinene in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a specified period, allowing for the formation of the diisopinocampheylborane intermediate.
-
-
Oxidation:
-
The reaction mixture is warmed to room temperature.
-
A solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.
-
The mixture is stirred for several hours at room temperature to ensure complete oxidation.
-
-
Work-up and Purification:
-
The reaction mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by recrystallization or column chromatography to yield a white crystalline solid.
-
Biological Activity and Therapeutic Potential
While the primary application of this compound remains in synthesis, recent research has highlighted the therapeutic potential of its derivatives, particularly in the realm of antiviral drug discovery.
Antiviral Activity of Isopinocampheol Derivatives
A recent study has demonstrated that derivatives of the enantiomer, (-)-isopinocampheol, exhibit potent antiviral activity against highly pathogenic filoviruses, namely Ebola and Marburg viruses.[4] These derivatives, which incorporate an N-alkylpiperazine moiety, were found to inhibit viral entry into host cells.
Key Findings:
-
Potent Inhibition: The derivatives showed half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range against lentiviruses pseudotyped with Ebola virus glycoprotein (GP).[4]
-
Mechanism of Action: The proposed mechanism involves the binding of these compounds to the viral surface glycoproteins (GPs), which are essential for viral entry.[4] Additionally, these derivatives were shown to possess lysosomotropic properties, meaning they accumulate in the lysosomes of host cells. This dual-action mechanism is a promising strategy for antiviral development.[4]
Hypothesized Mechanism of Antiviral Action
The antiviral activity of isopinocampheol derivatives against filoviruses is thought to be a multi-step process targeting viral entry.
Caption: Dual mechanism of antiviral action of isopinocampheol derivatives.
Potential for Broader Biological Activity
Monoterpenes and their alcohol derivatives, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[5][6] Many of these effects are mediated through interactions with cellular signaling pathways and ion channels. For instance, the structurally related monoterpene alcohol, menthol, is known to modulate the activity of TRP (Transient Receptor Potential) channels and voltage-gated ion channels.[5] It is plausible that this compound and its derivatives could also interact with similar cellular targets, representing a promising avenue for future research in drug discovery.
Future Directions and Conclusion
This compound is a well-established and indispensable chiral auxiliary in the field of asymmetric synthesis. The recent discovery of potent antiviral activity in its derivatives has opened up a new and exciting frontier for its application in drug development. While the direct biological activity and specific signaling pathway modulation of this compound remain to be fully characterized, the existing evidence strongly suggests that this molecule and its derivatives are a promising scaffold for the development of novel therapeutics.
Future research should focus on:
-
Synthesizing and screening a broader library of this compound derivatives for various biological activities, including antiviral, anticancer, and anti-inflammatory effects.
-
Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. (1S,2S,3S,5R)-(+)-异松蒎醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Effect of acyclic monoterpene alcohols and their derivatives on TRP channels. | Semantic Scholar [semanticscholar.org]
- 4. (+)-fenchol and (-)-isopinocampheol derivatives targeting the entry process of filoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Monoterpenes Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Natural Occurrence of (+)-Isopinocampheol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and natural occurrence of (+)-isopinocampheol, a chiral monoterpenoid alcohol. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of key processes to support research and development in chemistry and drug discovery.
Introduction
This compound is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. As a chiral molecule, it exists as two enantiomers, this compound and (-)-isopinocampheol. This guide focuses on the (+)-enantiomer, detailing its chemical synthesis, primarily through the hydroboration-oxidation of α-pinene, and its presence in various natural sources. The distinct stereochemistry of this compound makes it a valuable chiral auxiliary and starting material in asymmetric synthesis.
Chemical Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the hydroboration-oxidation of (-)-α-pinene. This reaction proceeds with high stereoselectivity, yielding the desired (+)-enantiomer.
Synthesis Pathway
The synthesis involves a two-step process: the hydroboration of (-)-α-pinene to form a diisopinocampheylborane intermediate, followed by oxidation to yield this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established literature procedures.
Materials:
-
(-)-α-Pinene (high enantiomeric purity)
-
Borane-dimethyl sulfide complex (BMS)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Hydroboration:
-
A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (-)-α-pinene and anhydrous THF under a nitrogen atmosphere.
-
The flask is cooled in an ice bath.
-
Borane-dimethyl sulfide complex is added dropwise from the dropping funnel to the stirred solution of (-)-α-pinene.
-
The reaction mixture is stirred at 0°C for a specified period, typically several hours, to ensure the complete formation of diisopinocampheylborane.
-
-
Oxidation:
-
After the hydroboration is complete, the reaction mixture is cooled again in an ice bath.
-
A solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30°C.
-
After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete oxidation.
-
-
Work-up and Purification:
-
The reaction mixture is transferred to a separatory funnel, and the aqueous layer is separated.
-
The organic layer is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.
-
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Yield | 80-90% | |
| Enantiomeric Excess (ee) | >98% | |
| Melting Point | 55-57 °C | |
| Specific Rotation [α]D | +33.8° (c=10, benzene) |
Natural Occurrence of this compound
This compound is a constituent of the essential oils of several plant species. Its presence contributes to the characteristic aroma of these plants.
Plant Sources
Isopinocampheol has been identified in the essential oils of the following plants:
-
Hyssopus officinalis (Hyssop): The essential oil of hyssop is a significant source of isopinocamphone, a ketone derivative of isopinocampheol. Isopinocampheol itself is also present.
-
Dracocephalum nutans (Nodding Dragon's Head): The essential oil of this plant contains a variety of monoterpenoids, including isopinocampheol.
-
Picea abies (Norway Spruce): The needles of the Norway spruce produce an essential oil that contains α-pinene and its derivatives, including isopinocampheol.
Isolation from Natural Sources
The isolation of this compound from essential oils is a multi-step process that begins with the extraction of the oil from the plant material, followed by chromatographic separation to isolate the specific compound.
Experimental Protocol: Generalized Isolation from Essential Oil
This protocol outlines a general procedure for the isolation of this compound from a suitable essential oil, such as that of Hyssopus officinalis.
Materials:
-
Essential oil rich in isopinocampheol (e.g., Hyssop oil)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Essential Oil Extraction:
-
The essential oil is first obtained from the plant material (e.g., leaves and flowering tops of Hyssopus officinalis) via steam distillation or hydrodistillation.
-
-
Fractional Distillation (Optional):
-
The crude essential oil can be subjected to fractional distillation under reduced pressure to obtain a fraction enriched in isopinocampheol. This step helps to simplify the subsequent chromatographic separation.
-
-
Column Chromatography:
-
A glass column is packed with silica gel using a slurry method with hexane.
-
The isopinocampheol-rich fraction (or crude essential oil) is loaded onto the top of the column.
-
The column is eluted with a solvent gradient, starting with non-polar solvents (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and analyzed by TLC to monitor the separation.
-
Fractions containing pure isopinocampheol (as determined by TLC and subsequent analytical techniques like GC-MS) are combined.
-
-
Solvent Removal and Characterization:
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified this compound.
-
The identity and purity of the isolated compound are confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its specific rotation.
-
Quantitative Data for Natural Occurrence
The concentration of isopinocampheol and its isomers in essential oils can vary depending on the plant's geographical origin, harvest time, and extraction method.
| Plant Source | Compound | Concentration Range (%) | Reference |
| Hyssopus officinalis | Isopinocamphone | 30 - 50 | |
| Isopinocampheol | 1 - 5 | ||
| Dracocephalum nutans | Isopinocampheol | 3 - 5 |
Note: Data on the specific enantiomeric excess of this compound in these natural sources is limited in the current literature. Chiral gas chromatography is the standard method for determining the enantiomeric ratio of volatile compounds in essential oils.
Applications in Drug Development and Research
The chiral nature of this compound makes it a valuable tool in asymmetric synthesis. It is often used as a chiral auxiliary to control the stereochemistry of reactions, leading to the synthesis of enantiomerically pure target molecules. This is of particular importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.
Conclusion
This compound is a readily accessible chiral building block, available through both efficient chemical synthesis and isolation from natural sources. The well-established hydroboration-oxidation of (-)-α-pinene provides a reliable route to high-purity this compound. While present in several essential oils, its isolation from these complex mixtures requires careful chromatographic techniques. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this versatile chiral molecule. Further research into the enantiomeric distribution of isopinocampheol in a wider range of plant species could provide valuable insights into its biosynthesis and potential for new applications.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (+)-Isopinocampheol
This technical guide provides a comprehensive overview of the stereochemistry and the determination of enantiomeric purity for this compound. It includes detailed experimental protocols, comparative data tables, and process visualizations to support advanced research and development applications.
Introduction to this compound
This compound is a chiral monoterpenoid alcohol that serves as a valuable chiral auxiliary and building block in asymmetric synthesis. Its rigid bicyclic structure and well-defined stereocenters make it an effective reagent for controlling the stereochemical outcome of chemical reactions. The precise stereochemistry and high enantiomeric purity of this compound are critical for its successful application in the synthesis of pharmaceuticals and other fine chemicals.
Stereochemistry and Absolute Configuration
The stereochemical descriptor for this compound is (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[1]. Its enantiomer, (-)-isopinocampheol, has the opposite configuration at all stereocenters: (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[2][3]. The relationship between these enantiomers is that of non-superimposable mirror images.
Caption: Enantiomeric relationship between (+) and (-)-Isopinocampheol.
Physical and Chiroptical Properties
The distinct stereochemistry of each enantiomer gives rise to specific physical and chiroptical properties, which are summarized below.
| Property | This compound | (-)-Isopinocampheol |
| IUPAC Name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol[1] | (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol[2] |
| CAS Number | 27779-29-9[1] | 25465-65-0[3][4] |
| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₈O[2][3] |
| Molecular Weight | 154.25 g/mol [1] | 154.25 g/mol [2][3] |
| Melting Point | 51-53 °C | 51-53 °C[3] |
| Boiling Point | 219 °C | 219 °C[3] |
| Specific Rotation | [α]²⁰/D +35.1° (c=20 in ethanol) | [α]²²/D -34° (c=20 in ethanol)[3] |
Synthesis via Asymmetric Hydroboration
This compound is synthesized via the hydroboration-oxidation of (-)-α-pinene. This reaction is highly stereoselective, with the borane reagent adding to the less sterically hindered face of the double bond, followed by oxidation with retention of configuration[5][6][7]. The use of (-)-α-pinene of high enantiomeric purity is crucial for obtaining this compound with high enantiomeric excess[8].
Caption: Stereoselective synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of isopinocampheol enantiomers[8][9][10].
-
Apparatus Setup : Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum inlet, and a condenser under a nitrogen atmosphere.
-
Hydroboration :
-
Charge the flask with (-)-α-pinene (≥91% ee) and anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add borane-methyl sulfide complex (BH₃·SMe₂) via syringe while maintaining the temperature at 0 °C.
-
Allow the mixture to stir at 0 °C for several hours until the formation of solid (+)-(diisopinocampheyl)borane is complete. For improved optical purity, an equilibration period can be employed[9].
-
-
Oxidation :
-
Slowly add 3 M aqueous sodium hydroxide (NaOH) to the reaction mixture, ensuring the temperature does not rise excessively.
-
Carefully add 30% aqueous hydrogen peroxide (H₂O₂) dropwise, maintaining the reaction temperature around 50-55 °C[9].
-
After the addition is complete, stir the mixture at this temperature for one hour to ensure complete oxidation.
-
-
Workup and Purification :
-
Cool the mixture to room temperature and saturate the aqueous layer with sodium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water to remove any remaining diglyme or THF, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound, which typically crystallizes upon cooling[9]. Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether.
-
Determination of Enantiomeric Purity
The enantiomeric purity, often expressed as enantiomeric excess (% ee), is a critical quality attribute. It is calculated as:
% ee = |(% Major Enantiomer - % Minor Enantiomer)|[11][12]
Several analytical techniques can be employed for its determination.
Comparative Data on Enantiomeric Purity
| Starting Material | Method of Synthesis | Resulting Product | Enantiomeric Purity (ee) | Reference |
| (-)-α-Pinene (≥81% ee) | Hydroboration, Oxidation with Sodium Perborate | This compound | 97% | Org. Synth. 2015[8] |
| (+)-α-Pinene (≥91% ee) | Hydroboration, Oxidation with Sodium Perborate | (-)-Isopinocampheol | >97% | Org. Synth. 2015[8] |
| (-)-α-Pinene | Hydroboration with in situ generated diborane | (-)-Isopinocampheol | >99% (after equilibration) | Org. Synth. Coll. Vol. 7[9] |
Analytical Methods and Protocols
Chiral GC is a powerful method for separating and quantifying enantiomers. It utilizes a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin[13].
General Protocol:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or dichloromethane).
-
Inject the sample into a gas chromatograph equipped with a suitable chiral capillary column (e.g., Rt-βDEX series).
-
Develop a temperature program that provides baseline separation of the (+) and (-) enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = |(Area(+) - Area(-)) / (Area(+) + Area(-))| * 100.
This method involves converting the enantiomeric alcohols into diastereomeric esters by reaction with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride)[14][15]. These diastereomers exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification[16].
Caption: Workflow for ee determination by Mosher's ester analysis.
Experimental Protocol (Mosher's Ester Analysis): [14]
-
Sample Preparation : In an NMR tube or small vial under an inert atmosphere, dissolve a known quantity of the this compound sample (e.g., 0.1 mmol) in dry dichloromethane or CDCl₃.
-
Reagent Addition : Add pyridine (4 equivalents) and a catalytic amount of dimethylaminopyridine (DMAP).
-
Derivatization : Add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (2 equivalents) via syringe.
-
Reaction : Stir the mixture at room temperature for 12-18 hours or until the reaction is complete, as monitored by TLC.
-
Analysis : Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the crude reaction mixture.
-
Quantification : Identify a well-resolved, non-overlapping signal (e.g., the -OCH₃ or a proton near the stereocenter) for each of the two diastereomers. Integrate the corresponding peaks.
-
Calculation : Calculate the enantiomeric excess based on the integral ratio.
This classical method relies on measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer[11].
Protocol:
-
Prepare a solution of the this compound sample with a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).
-
Use a polarimeter to measure the observed optical rotation (α_obs) of the solution in a cell of a known path length (l, in dm).
-
Calculate the specific rotation of the sample: [α]_sample = α_obs / (c * l).
-
Calculate the enantiomeric excess (also called optical purity in this context) using the formula: % ee = ([α]_sample / [α]_pure) * 100, where [α]_pure is the specific rotation of enantiomerically pure this compound (+35.1°).
Conclusion
The stereochemical integrity and enantiomeric purity of this compound are paramount for its use as a chiral auxiliary in asymmetric synthesis. The stereoselective hydroboration of (-)-α-pinene provides a reliable route to this compound with high enantiomeric excess. Accurate determination of this purity is essential and can be accomplished through several robust analytical methods, including chiral GC, NMR analysis of diastereomeric derivatives, and polarimetry. The protocols and data presented in this guide serve as a technical resource for scientists and developers working with this important chiral molecule.
References
- 1. This compound | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Isopinocampheol | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R,3R,5S)-(-)-Isopinocampheol 98 25465-65-0 [sigmaaldrich.com]
- 4. isopinocampheol, 25465-65-0 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. gcms.cz [gcms.cz]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
The Biological Activity of (+)-Isopinocampheol: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Potential of a Bicyclic Monoterpenoid
(+)-Isopinocampheol, a bicyclic monoterpenoid alcohol, is a natural compound found in the essential oils of various plants. As a constituent of the pinane family, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known and potential biological effects of this compound, tailored for researchers, scientists, and drug development professionals. The guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows.
Overview of Biological Activities
While research specifically focused on the (+)-isomer of isopinocampheol is limited, studies on related monoterpenes and essential oils containing isopinocampheol suggest a range of potential biological activities. These include antiviral, anti-inflammatory, antinociceptive, antimicrobial, insecticidal, and herbicidal effects. It is crucial to note that much of the available quantitative data pertains to essential oils or other related monoterpenes, and further research is required to elucidate the specific potency of this compound.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for biological activities associated with compounds structurally related to this compound. This data is provided as a reference point due to the limited specific data for this compound itself.
Table 1: Antiviral Activity
| Compound/Extract | Virus | Assay | IC50 | Citation |
| Sulfoquinovosyl diacylglycerol | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | 6.8 µg/mL | [1] |
| Acyclovir (Reference) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | 1.5 µg/mL | [1] |
Table 2: Antimicrobial Activity
| Compound/Extract | Microorganism | Assay | MIC | Citation |
| Essential oil of Toona sinensis | Staphylococcus aureus (MSSA) | Broth Microdilution | 0.125 mg/mL | [2] |
| Essential oil of Toona sinensis | Staphylococcus aureus (MRSA) | Broth Microdilution | 1 mg/mL | [2] |
| Carvacrol | Staphylococcus aureus (MSSA) | Broth Microdilution | 128.0 - 203.2 µg/mL | [3] |
| Thymol | Staphylococcus aureus (MSSA) | Broth Microdilution | 256.0 - 724.01 µg/mL | [3] |
Table 3: Insecticidal Activity
| Compound/Extract | Insect | Assay | LC50 | Citation |
| Essential oil of Croton nepetaefolius leaves | Aedes aegypti larvae | Larvicidal Bioassay | 77.6 mg/mL | [4] |
| Eugenol | Aedes aegypti larvae | Larvicidal Bioassay | 63.48 ppm (F0 generation) | [5] |
Table 4: Herbicidal Activity
| Compound/Extract | Plant | Assay | IC50 | Citation |
| Not specified | Lolium multiflorum | Not specified | Not specified | [6] |
Table 5: Anti-inflammatory Activity
| Compound/Extract | Model | Assay | ED50 | Citation |
| Ellagic Acid | Carrageenan-induced paw edema in rats | Paw Volume Measurement | 8.41 mg/kg | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Antiviral Activity: Plaque Reduction Assay for HSV-1
This assay is used to determine the concentration of an antiviral agent that inhibits the formation of plaques (areas of virus-infected cells) by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound or control medium to the respective wells.
-
Overlay: Add methylcellulose overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.
-
Plaque Staining and Counting: Remove the overlay medium and fix the cells with a suitable fixative (e.g., methanol). Stain the cell monolayer with crystal violet solution. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound solution
-
Positive control (e.g., Indomethacin)
-
Vehicle control (e.g., saline or appropriate solvent)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups: vehicle control, positive control, and different dose groups of this compound. Administer the respective treatments orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following treatment, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treatment group in comparison to the vehicle control group.
Antinociceptive Activity: Hot Plate Test in Mice
This test is used to assess the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.
Materials:
-
Male Swiss albino mice
-
Hot plate apparatus
-
This compound solution
-
Positive control (e.g., Morphine)
-
Vehicle control
Procedure:
-
Animal Acclimatization and Selection: Acclimatize the mice and select those that show a baseline reaction time of 5-15 seconds on the hot plate set at a constant temperature (e.g., 55 ± 0.5°C).
-
Grouping and Administration: Divide the selected mice into groups and administer the respective treatments.
-
Testing: At predetermined time intervals after treatment (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.
-
Latency Measurement: Record the latency to the first sign of nociception, which may be licking of the paws, jumping, or flicking of the hind paws. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
Calculation of Maximum Possible Effect (%MPE): The antinociceptive effect is quantified as the percentage of the maximum possible effect using the formula: %MPE = [(Test latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or appropriate broth
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound are not yet fully elucidated, the anti-inflammatory and antinociceptive effects of many monoterpenes are known to involve the modulation of key signaling pathways.
Anti-inflammatory Pathway: NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Anti-inflammatory and Nociceptive Pathway: MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in inflammation and pain signaling.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Antinociceptive Pathway: TRP Channel Modulation
Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, are key players in nociception, detecting noxious thermal and chemical stimuli. Some monoterpenes are known to modulate the activity of these channels.
Caption: Hypothetical modulation of TRP channels by this compound in nociception.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro antimicrobial activity of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents, given the diverse biological activities observed in structurally related monoterpenes. However, this technical guide highlights a significant gap in the literature regarding specific, quantitative data on the biological effects of the pure (+)-enantiomer.
Future research should focus on:
-
Isolation and purification of this compound to enable rigorous biological testing.
-
Systematic screening of its antiviral, anti-inflammatory, antinociceptive, antimicrobial, insecticidal, and herbicidal activities to determine specific IC50, ED50, LC50, and MIC values.
-
Elucidation of the precise molecular mechanisms of action , including its effects on key signaling pathways such as NF-κB, MAPK, and its interaction with ion channels like TRP channels.
-
In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of this compound.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in drug discovery and development.
References
- 1. thaiscience.info [thaiscience.info]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. mdpi.com [mdpi.com]
- 4. dipterajournal.com [dipterajournal.com]
- 5. Persistent susceptibility of Aedes aegypti to eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytekbio.com [cytekbio.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Isopinocampheol Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: (+)-Isopinocampheol, a bicyclic monoterpenoid derived from α-pinene, serves as a versatile chiral building block in organic synthesis. Its derivatives and analogs have garnered significant attention in the scientific community, particularly for their potential applications in drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, with a focus on their antiviral and nematicidal properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
I. Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives typically begins with the hydroboration-oxidation of (+)-α-pinene to yield (-)-isopinocampheol. Subsequent chemical modifications can then be performed to generate a library of derivatives, including ethers, esters, and nitrogen-containing analogs.
A. Synthesis of (-)-Isopinocampheol from (+)-α-Pinene
A common and well-established method for the preparation of (-)-isopinocampheol involves the hydroboration of (+)-α-pinene followed by oxidation.
Experimental Protocol:
Materials:
-
(+)-α-pinene
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂, 30%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with (+)-α-pinene and anhydrous THF.
-
The flask is cooled in an ice bath, and the borane-dimethyl sulfide complex is added dropwise via the dropping funnel while maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the hydroboration reaction.
-
The reaction is then carefully quenched by the slow, dropwise addition of water.
-
Sodium hydroxide solution is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C with cooling. This step oxidizes the organoborane intermediate to the corresponding alcohol.
-
The reaction mixture is stirred for an additional hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude (-)-isopinocampheol can be purified by distillation or crystallization to yield the pure product.
B. Synthesis of N-Alkylpiperazine Derivatives of (-)-Isopinocampheol
N-alkylpiperazine derivatives of (-)-isopinocampheol have demonstrated significant antiviral activity, particularly against filoviruses like Ebola.[1] The synthesis generally involves the alkylation of (-)-isopinocampheol followed by nucleophilic substitution with a desired N-alkylpiperazine.
Experimental Protocol (General):
Materials:
-
(-)-Isopinocampheol
-
A suitable dihaloalkane (e.g., 1-bromo-3-chloropropane)
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
A desired N-alkylpiperazine (e.g., 1-methylpiperazine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Alkylation of (-)-Isopinocampheol:
-
To a stirred suspension of sodium hydride in anhydrous DMF, a solution of (-)-isopinocampheol in DMF is added dropwise at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 1 hour.
-
The dihaloalkane is then added, and the reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water and extracted with an organic solvent like diethyl ether.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
-
Nucleophilic Substitution with N-Alkylpiperazine:
-
The purified haloalkyl ether of (-)-isopinocampheol is dissolved in acetonitrile.
-
The desired N-alkylpiperazine and potassium carbonate are added to the solution.
-
The reaction mixture is refluxed for several hours until completion (monitored by TLC).
-
The solid is filtered off, and the solvent is evaporated.
-
The residue is purified by column chromatography to yield the final N-alkylpiperazine derivative of (-)-isopinocampheol.
-
C. Synthesis of 3-Pinanimine Derivatives
3-Pinanimine derivatives, synthesized from α-pinene, have shown promising nematicidal activity.[2] The synthesis involves hydroboration, oxidation to the corresponding ketone (isopinocamphone), and subsequent condensation with an amine.
Experimental Protocol (General):
Materials:
-
(-)-α-pinene
-
Borane-dimethyl sulfide complex (BMS)
-
Sodium perborate tetrahydrate
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
A desired primary amine (e.g., aniline)
-
Toluene
-
Molecular sieves
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of (-)-Isopinocampheol: As described in section I.A.
-
Oxidation to (-)-Isopinocamphone:
-
(-)-Isopinocampheol is dissolved in a suitable solvent like dichloromethane.
-
Pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the oxidation is complete.
-
The reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the solvent is evaporated.
-
-
Condensation to form 3-Pinanimine:
-
(-)-Isopinocamphone and the desired primary amine are dissolved in toluene.
-
Molecular sieves are added to remove the water formed during the reaction.
-
The mixture is refluxed for several hours.
-
The molecular sieves are filtered off, and the solvent is removed under reduced pressure to yield the crude 3-pinanimine derivative, which can be further purified if necessary.
-
II. Biological Activities and Experimental Protocols
A. Antiviral Activity against Filoviruses
Derivatives of (-)-isopinocampheol, particularly those containing an N-alkylpiperazine moiety, have shown potent in vitro activity against Ebola virus.[1] The mechanism of action is thought to involve binding to the viral glycoprotein (GP), which is crucial for viral entry into host cells, as well as exhibiting lysosomotropic properties.[1]
Experimental Protocol: Pseudotyped Virus Entry Assay
This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level laboratory (BSL-2) as it uses a replication-deficient virus expressing the glycoprotein of a pathogenic virus.
Materials:
-
HEK293T cells (human embryonic kidney) or Huh7 cells (human hepatoma)
-
Vesicular stomatitis virus (VSV) pseudotyped with Ebola virus glycoprotein (VSV-EBOV-GP) and expressing a reporter gene (e.g., luciferase or GFP)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (isopinocampheol derivatives) at various concentrations
-
Control compounds (e.g., a known inhibitor and a vehicle control)
-
96-well cell culture plates
-
Luminometer or fluorescence microscope for signal detection
Procedure:
-
Cell Seeding: Seed HEK293T or Huh7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for a specified pre-incubation time (e.g., 1 hour).
-
Infection: Infect the cells with the VSV-EBOV-GP pseudotyped virus.
-
Incubation: Incubate the plates for a period that allows for viral entry and reporter gene expression (e.g., 24-48 hours).
-
Signal Detection: Measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration. The 50% cytotoxic concentration (CC50) should also be determined in parallel using a cell viability assay (e.g., MTT or CellTiter-Glo) to calculate the selectivity index (SI = CC50/IC50).
B. Nematicidal Activity
3-Pinanimine derivatives have demonstrated significant nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, a major forest pest.[2]
Experimental Protocol: In Vitro Nematicidal Bioassay
Materials:
-
Bursaphelenchus xylophilus nematodes, cultured and extracted
-
Test compounds (3-pinanimine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile water or a suitable buffer
-
96-well microtiter plates or small petri dishes
-
Microscope
Procedure:
-
Nematode Suspension: Prepare a suspension of B. xylophilus of a known concentration (e.g., 100 nematodes per 50 µL).
-
Compound Preparation: Prepare serial dilutions of the test compounds in sterile water. A solvent control (e.g., DMSO in water) and a negative control (water only) should be included.
-
Assay Setup: In each well of a 96-well plate, add a specific volume of the test compound dilution and the nematode suspension.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24, 48, and 72 hours).
-
Mortality Assessment: After each incubation period, observe the nematodes under a microscope. Nematodes are considered dead if they are motionless and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. The lethal concentration 50 (LC50) value can be determined using probit analysis.
III. Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of representative this compound derivatives and analogs.
Table 1: Antiviral Activity of (-)-Isopinocampheol Derivatives against Filoviruses [1]
| Compound | Linker Length | Heterocycle | Lenti-EboV-GP IC₅₀ (µM) | Lenti-MarV-GP IC₅₀ (µM) |
| Derivative 1 | (CH₂)₂ | N-methylpiperazine | 1.4 | 11.3 |
| Derivative 2 | (CH₂)₃ | N-methylpiperazine | 2.5 | 15.8 |
| Derivative 3 | (CH₂)₂ | N-ethylpiperazine | 3.2 | 20.1 |
| Derivative 4 | (CH₂)₃ | N-ethylpiperazine | 4.1 | 28.5 |
| Derivative 5 | (CH₂)₂ | Morpholine | > 50 | > 50 |
Table 2: Nematicidal Activity of 3-Pinanimine Derivatives against Bursaphelenchus xylophilus [2]
| Compound | R Group | Mortality (%) at 1x10⁻³ µL/mL (24h) | Mortality (%) at 1x10⁻³ µL/mL (48h) | Mortality (%) at 1x10⁻³ µL/mL (72h) |
| N-phenyl-3-pinanimine | Phenyl | 89.28 | 89.58 | 95.75 |
| N-ethyl-3-pinanimine | Ethyl | Data not available | Data not available | Data not available |
| N-propyl-3-pinanimine | Propyl | Data not available | Data not available | Data not available |
IV. Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms through which this compound derivatives exert their biological effects are still under investigation. However, initial studies provide some valuable insights.
A. Antiviral Mechanism
The antiviral activity of N-alkylpiperazine derivatives of (-)-isopinocampheol against filoviruses is proposed to be multifactorial.[1] One key mechanism is the inhibition of viral entry . These compounds are thought to bind to the viral glycoprotein (GP) , a critical component of the viral envelope that mediates attachment to host cells and fusion of the viral and host cell membranes. By interfering with GP function, these derivatives can block the virus from entering the host cell.
Another proposed mechanism is related to their lysosomotropic properties .[1] This means they can accumulate in the acidic compartments of the cell, such as lysosomes. As filovirus entry is known to occur through the endo-lysosomal pathway, the accumulation of these compounds in lysosomes could disrupt this process and inhibit viral replication.
The Ebola virus glycoprotein has been shown to interact with the Toll-like receptor 4 (TLR4) signaling pathway , leading to the production of pro-inflammatory cytokines.[3][4][5] While not directly demonstrated for isopinocampheol derivatives, it is plausible that compounds targeting the Ebola GP could modulate this signaling pathway, potentially reducing the cytokine storm associated with severe Ebola virus disease.
Caption: Proposed antiviral mechanism of this compound derivatives.
B. Nematicidal Mechanism
The mechanism of action for the nematicidal activity of 3-pinanimine derivatives is less understood. However, it is generally believed that lipophilic compounds like terpenes and their derivatives can disrupt the cell membranes of nematodes, leading to loss of cellular integrity and eventual death. The imine functional group may also play a role in interacting with specific molecular targets within the nematode.
Caption: Putative nematicidal mechanism of 3-Pinanimine derivatives.
V. Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The antiviral activity against filoviruses and the nematicidal activity against key agricultural pests highlight the versatility of this chemical scaffold.
Future research should focus on:
-
Synthesis of diverse libraries: Expanding the range of derivatives to explore a wider chemical space and improve structure-activity relationships.
-
Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities.
-
In vivo efficacy and safety studies: Evaluating the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
-
Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties for better drug-likeness.
This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound derivatives and analogs.
References
- 1. Screening, isolation and mechanism of a nematicidal extract from actinomycetes against the pine wood nematode Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between Ebola virus glycoprotein and host toll-like receptor 4 leads to induction of proinflammatory cytokines and SOCS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between Ebola Virus Glycoprotein and Host Toll-Like Receptor 4 Leads to Induction of Proinflammatory Cytokines and SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Toll-like receptor 4 by Ebola virus-shed glycoprotein is direct and requires the internal fusion loop but not glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of (+)-Isopinocampheol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (+)-Isopinocampheol, a chiral terpenol used in various chemical syntheses. The following sections detail the hazardous properties, handling procedures, emergency protocols, and storage requirements for this compound, compiled from publicly available safety data sheets and chemical databases.
Hazard Identification and Classification
This compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122)[1]. However, some sources indicate that the enantiomer, (-)-Isopinocampheol, may cause skin irritation, serious eye irritation, and respiratory tract irritation[2]. Given the structural similarity, it is prudent to handle this compound with care, adhering to good laboratory practices.
Hazard Statement Summary (for the enantiomer, as a precaution):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A logical approach to hazard identification and risk assessment is crucial when working with any chemical substance.
References
An In-depth Technical Guide to the Discovery and History of (+)-Isopinocampheol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isopinocampheol, a chiral bicyclic monoterpenoid alcohol, has carved a significant niche in the landscape of asymmetric synthesis. Its discovery and development are intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown on organoboranes. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound. It details the seminal hydroboration-oxidation of α-pinene, presents key quantitative data in a structured format, and outlines experimental protocols for its preparation. Furthermore, this guide illustrates the reaction pathways and logical workflows that underscore its importance as a chiral auxiliary in modern organic chemistry.
Introduction: A Legacy of Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern drug development and the synthesis of complex organic molecules. Chiral auxiliaries, which are enantiomerically pure compounds that induce stereoselectivity in a reaction, are indispensable tools for achieving this control.[1] this compound, derived from the readily available natural product (+)-α-pinene, stands out as a highly effective and widely utilized chiral auxiliary. Its history is not one of a serendipitous discovery in nature, but rather a direct consequence of the development of one of the most powerful reactions in synthetic organic chemistry: hydroboration.
Discovery and Historical Context: The Borane Revolution
The story of this compound begins with the groundbreaking research of Herbert C. Brown on the hydroboration reaction in the 1950s.[2][3] Brown discovered that diborane (B₂H₆) adds readily to the double bond of alkenes to form organoboranes.[4][5] A subsequent oxidation of these organoboranes, typically with alkaline hydrogen peroxide, yields alcohols.[3] This two-step process, known as the hydroboration-oxidation reaction, proceeds with remarkable regio- and stereoselectivity. Specifically, the reaction results in an anti-Markovnikov, syn-addition of water across the double bond.[5][6]
The application of this new methodology to the chiral alkene (+)-α-pinene was a pivotal moment. In 1961, Zweifel and Brown reported the hydroboration of α-pinene, which led to the formation of diisopinocampheylborane (Ipc₂BH).[7] This chiral dialkylborane proved to be a highly effective asymmetric hydroborating agent for other alkenes. The subsequent oxidation of diisopinocampheylborane yielded isopinocampheol.[6] The synthesis of this compound is therefore a direct outcome of the systematic exploration of the hydroboration reaction.
The significance of this discovery was twofold. First, it provided a straightforward method for the preparation of a new, highly enantioenriched chiral alcohol. Second, and more importantly, the intermediate, diisopinocampheylborane, became a premier reagent for asymmetric hydroboration, enabling the synthesis of a wide array of chiral molecules.[7]
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-characterized, making it a reliable and predictable reagent in organic synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [8] |
| Molecular Weight | 154.25 g/mol | [8] |
| Appearance | White crystalline solid | |
| Melting Point | 51-53 °C | |
| Boiling Point | 219 °C | |
| Specific Rotation [α]²⁰/D | +35.1° (c = 20 in ethanol) | |
| CAS Number | 27779-29-9 | [9] |
Spectroscopic data for this compound can be found in public databases such as PubChem.[9]
Synthesis of this compound: Experimental Protocols
The most common and efficient method for the preparation of this compound is the hydroboration-oxidation of (+)-α-pinene. The following protocols are based on the reliable procedures published in Organic Syntheses.[6]
Preparation of (-)-Diisopinocampheylborane from (+)-α-Pinene
This procedure details the formation of the chiral hydroborating agent, which is the precursor to this compound.
Materials:
-
Borane-methyl sulfide complex (BMS)
-
(+)-α-Pinene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel with a septum inlet, and a condenser connected to a nitrogen bubbler is charged with borane-methyl sulfide complex and anhydrous THF.[6]
-
The flask is cooled in an ice-water bath, and (+)-α-pinene is added dropwise while maintaining the temperature between 0-3 °C.[6]
-
The reaction mixture is stirred at 0 °C for several hours, during which time (-)-diisopinocampheylborane precipitates as a white solid.[6]
-
The solvent and dimethyl sulfide are removed under vacuum to yield the solid product.[6]
-
For improved enantiomeric purity, an equilibration step can be performed by slurrying the product in THF with a small amount of additional (+)-α-pinene and storing it at a low temperature for several days.[6]
Oxidation of (-)-Diisopinocampheylborane to this compound
Materials:
-
(-)-Diisopinocampheylborane (from the previous step)
-
Sodium hydroxide solution
-
30% Hydrogen peroxide solution
Procedure:
-
The flask containing the (-)-diisopinocampheylborane is cooled in an ice-water bath.[6]
-
Sodium hydroxide solution is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained below 50 °C.[6]
-
The mixture is stirred at room temperature for a period to ensure complete oxidation.[6]
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether).[6]
-
The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.[6]
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like petroleum ether.[6]
Reaction Pathways and Mechanisms
The synthesis and utility of this compound are best understood through its reaction pathways.
Synthesis of this compound
The hydroboration of (+)-α-pinene proceeds via a four-membered ring transition state where the boron atom adds to the less sterically hindered carbon of the double bond, and the hydride adds to the more substituted carbon. The attack of the borane occurs from the less hindered face of the α-pinene molecule, opposite the gem-dimethyl bridge.
Caption: Synthetic pathway for this compound.
Asymmetric Reduction using a Derivative
A key application of reagents derived from isopinocampheol is the asymmetric reduction of prochiral ketones. Diisopinocampheylchloroborane (Ipc₂BCl), prepared from diisopinocampheylborane, is a highly effective reagent for this purpose.
Caption: Asymmetric reduction of a ketone.
Conclusion
This compound is a testament to the power of fundamental reaction discovery in enabling advances in synthetic chemistry. Born from H.C. Brown's exploration of hydroboration, it and its derivatives have become invaluable tools for the stereocontrolled synthesis of complex molecules. For researchers in drug development and other scientific fields, a thorough understanding of the history, preparation, and application of this compound is essential for the effective design and execution of modern asymmetric syntheses.
References
- 1. EP0478062B1 - In-situ preparation of diisopinocampheyl chloroborane - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. Brown Hydroboration [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 8. l-Isopinocampheol | CymitQuimica [cymitquimica.com]
- 9. This compound | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of (+)-Isopinocampheol in Organic Solvents
Introduction
This compound is a bicyclic monoterpenoid alcohol derived from the abundant natural product, α-pinene. Its chiral structure makes it a valuable building block and reagent in asymmetric synthesis, particularly as a chiral auxiliary, enabling the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its application in a synthetic workflow.
Quantitative Solubility Data
A study by He et al. (2019) measured the solubility of borneol in several organic solvents at various temperatures.[1][2][3] The following table summarizes the mole fraction solubility (x) of borneol at two representative temperatures.
Table 1: Mole Fraction Solubility (x) of Borneol in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Acetone | 296.65 | 0.3585 |
| 325.15 | 0.6133 | |
| Ethanol | 296.65 | 0.2887 |
| 325.15 | 0.5521 | |
| p-Cymene | 296.65 | 0.1789 |
| 325.15 | 0.4421 | |
| p-Xylene | 296.65 | 0.1698 |
| 325.15 | 0.4287 |
Data sourced from He, J., Li, N., & Zhao, S. (2019). Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents. Journal of Chemical & Engineering Data, 64(4), 1625–1633.[1][2][3]
The data indicates that borneol, and likely this compound, exhibits significant solubility in polar aprotic solvents like acetone and polar protic solvents like ethanol. The solubility is lower in nonpolar aromatic solvents such as p-cymene and p-xylene. As expected, solubility increases with temperature in all tested solvents.
Experimental Protocols for Solubility Determination
Several well-established methods can be employed to determine the solubility of a solid organic compound like this compound in various organic solvents. The choice of method often depends on the required accuracy, the amount of sample available, and the properties of the solute and solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5][6][7][8] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vessel. The mixture is then agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.
-
Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Quantification of Dissolved Solute: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating. The container with the solid residue is then weighed.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.
UV/Visible Spectrophotometry
This method is suitable if the solute has a chromophore that absorbs in the UV/Visible region and the solvent is transparent in that region.[9][10][11][12][13]
Methodology:
-
Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.
-
Sample Analysis: After filtration or centrifugation to remove undissolved solid, a sample of the clear saturated solution is taken and, if necessary, diluted with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Concentration Determination: The absorbance of the diluted sample is measured at λmax, and its concentration is determined from the calibration curve. The solubility is then calculated, taking into account the dilution factor.
Gas Chromatography (GC)
Gas chromatography can be an effective method for determining the solubility of volatile or semi-volatile compounds.[14][15][16][17]
Methodology:
-
Calibration: A series of standard solutions of this compound in the solvent of interest are prepared and analyzed by GC to create a calibration curve of peak area versus concentration. An internal standard can be used to improve accuracy.
-
Saturated Solution Preparation: A saturated solution is prepared at a constant temperature.
-
Sample Analysis: A known volume of the clear saturated solution is carefully withdrawn and diluted with a suitable solvent (which could be the same or a different solvent compatible with the GC analysis).
-
Concentration Determination: The diluted sample is injected into the gas chromatograph, and the concentration of this compound is determined from the calibration curve. The solubility is then calculated considering the dilution.
Visualization of a Key Application Workflow
This compound is frequently employed as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. The auxiliary is then removed, having served its purpose of inducing chirality.
The following diagram illustrates the general workflow of using a chiral auxiliary in asymmetric synthesis.
Asymmetric synthesis workflow using a chiral auxiliary.
This workflow demonstrates the key stages: the attachment of the chiral auxiliary to a prochiral substrate, the subsequent diastereoselective reaction with a reagent, and finally, the cleavage of the auxiliary to yield the desired chiral product and allow for the recovery and reuse of the valuable chiral auxiliary.[18][19][20][][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - American Chemical Society - Figshare [acs.figshare.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. Gravimetric Analysis [wiredchemist.com]
- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. academic.oup.com [academic.oup.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. scielo.br [scielo.br]
- 18. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 22. summit.sfu.ca [summit.sfu.ca]
Methodological & Application
Application Notes: Chiral Auxiliary Applications of (+)-Isopinocampheol
Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: Chiral Induction using (+)-Isopinocampheol Derivatives in Asymmetric Synthesis
Introduction
This compound is a readily available chiral alcohol derived from the monoterpene (+)-α-pinene. While it can be used as a traditional covalently-bound chiral auxiliary, its most prominent and powerful applications in asymmetric synthesis are realized through its borane derivatives, particularly diisopinocampheolborane (Ipc₂BH) and diisopinocampheylboron triflate (Ipc₂BOTf). These reagents serve as highly effective chiral mediators in stereoselective transformations, most notably in asymmetric aldol reactions, enabling the construction of key stereocenters in complex molecules and pharmaceutical intermediates. This document outlines the primary applications, presents quantitative data on their efficacy, and provides detailed experimental protocols for their use.
Principle of Asymmetric Induction
The steric bulk and well-defined stereochemistry of the isopinocampheyl framework are central to its function. When incorporated into a boron reagent, the two isopinocampheyl groups create a highly constrained chiral environment. In an aldol reaction, the boron reagent first reacts with a ketone, amide, or ester to form a chiral boron enolate. This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model). The bulky isopinocampheyl groups effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby dictating the absolute stereochemistry of the two newly formed chiral centers in the aldol product.
Logical Workflow for Ipc₂BH-Mediated Reductive Aldol Reaction
The following diagram illustrates the general workflow for an asymmetric reductive aldol reaction, a key application of this compound's derivative.
Caption: General workflow for an Ipc₂BH-mediated asymmetric aldol reaction.
Key Applications & Quantitative Data
The primary application of this compound's chiral scaffold is in asymmetric aldol reactions mediated by its boron derivatives to yield either syn- or anti-aldol products with high stereoselectivity.
Diastereoselective syn-Aldol Reactions
Diisopinocampheylborane ((+)-Ipc₂BH) reacts with N-acryloylmorpholine to form a Z(O)-enolborinate in situ. This intermediate undergoes highly diastereoselective and enantioselective aldol reactions with various aldehydes to produce syn-α-methyl-β-hydroxy morpholine carboxamides.[1] These products are valuable as they can be easily converted to other functional groups.
| Entry | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Isobutyraldehyde | 91 | >20:1 | 96 |
| 2 | Benzaldehyde | 85 | >20:1 | 98 |
| 3 | Cinnamaldehyde | 89 | >20:1 | 98 |
| 4 | Cyclohexanecarboxaldehyde | 80 | >20:1 | 98 |
| 5 | Pivaldehyde | 68 | >20:1 | 97 |
| Data sourced from Roush et al.[1] |
Diastereoselective anti-Aldol Reactions
By using acrylate esters instead of amides, the initially formed Z(O)-enolborinate can isomerize to the more thermodynamically stable E(O)-enolborinate. This E-enolate then reacts with aldehydes to furnish anti-α-methyl-β-hydroxy esters with excellent diastereoselectivity.[2]
| Entry | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | Isobutyraldehyde | 87 | 13:1 | 86 |
| 2 | Cinnamaldehyde | 82 | 15:1 | 59 |
| 3 | Benzaldehyde | 75 | 18:1 | 70 |
| 4 | Heptanal | 76 | >20:1 | 84 |
| 5 | Cyclohexanecarboxaldehyde | 69 | >20:1 | 83 |
| Data from a study on reductive aldol reactions of acrylate esters.[2] |
Experimental Protocols
Protocol 1: General Procedure for syn-Selective Reductive Aldol Reaction
This protocol details the highly selective synthesis of syn-α-methyl-β-hydroxy morpholine amides.[1]
Materials:
-
Diisopinocampheylborane ((+)-Ipc₂BH or (-)-Ipc₂BH)
-
4-Acryloylmorpholine
-
Anhydrous diethyl ether (Et₂O)
-
Aldehyde (achiral or chiral)
-
Aqueous pH 7 buffer solution
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried, argon-purged flask, suspend diisopinocampheylborane (1.0 eq, 0.25 mmol) in anhydrous Et₂O (1.0 mL) at 0 °C.
-
Add 4-acryloylmorpholine (1.1 eq, 0.275 mmol) dropwise to the suspension.
-
Stir the solution at 0 °C for 2 hours, during which time the mixture should become homogeneous. This indicates the formation of the Z(O)-enol diisopinocampheylborinate.
-
Cool the resulting mixture to -78 °C using a dry ice/acetone bath.
-
Add the desired aldehyde (0.85 eq, 0.213 mmol) dropwise.
-
Stir the solution overnight (approx. 12 hours) at -78 °C.
-
Quench the reaction by adding aqueous pH 7 buffer (0.5 mL), followed by MeOH (0.5 mL) and THF (0.5 mL).
-
Add 30% H₂O₂ carefully and stir the mixture vigorously for 6 hours at room temperature to facilitate the oxidative workup, which cleaves the boron auxiliary.
-
Perform an aqueous workup by extracting the mixture three times with CH₂Cl₂ (10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The aldol products are significantly more polar than the pinene-derived byproducts, allowing for straightforward separation.[1]
Protocol 2: General Procedure for anti-Selective Reductive Aldol Reaction
This protocol outlines the synthesis of anti-α-methyl-β-hydroxy esters via an E(O)-enolborinate intermediate.[2]
Materials:
-
Diisopinocampheylborane ((+)-Ipc₂BH or (-)-Ipc₂BH)
-
tert-Butyl acrylate
-
Anhydrous diethyl ether (Et₂O)
-
Aldehyde
-
Aqueous pH 7 buffer solution
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
In a flame-dried, argon-purged flask, treat tert-butyl acrylate (1.1 eq, 0.275 mmol) with diisopinocampheylborane (1.0 eq, 0.25 mmol) in anhydrous Et₂O (1.0 mL).
-
Stir the mixture at 0 °C for 2 hours. During this time, the kinetic Z(O)-enolate forms and isomerizes to the thermodynamic E(O)-enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (1.0 eq, 0.25 mmol) and stir for 12 hours at -78 °C.
-
Perform an oxidative workup by adding MeOH, a pH 7 buffer, and 30% H₂O₂ as described in Protocol 1.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting anti-aldol product by silica gel chromatography.
Auxiliary Cleavage
For the diisopinocampheylborane-mediated reactions described, the "auxiliary" is not covalently bonded to the final product but is part of the reactive intermediate. The boron moiety and its isopinocampheyl ligands are removed during the oxidative workup step.
-
Method: Treatment with hydrogen peroxide (H₂O₂) in a buffered or slightly basic methanolic solution.
-
Mechanism: The peroxide oxidizes the boron-carbon and boron-oxygen bonds, cleaving the aldol product from the boron center and converting the boron species into boric acid and isopinocampheol. These byproducts are non-polar and are easily separated from the more polar aldol product by standard column chromatography.
The following diagram illustrates the cleavage of the boron-containing intermediate.
Caption: Oxidative cleavage of the boron auxiliary post-aldol reaction.
Conclusion
The chiral framework of this compound, when converted into diisopinocampheylborane reagents, provides a powerful and highly reliable platform for asymmetric aldol reactions. By simple modification of the substrate (amide vs. ester), either syn or anti aldol products can be accessed with exceptional levels of stereocontrol. The operational simplicity, high selectivity, and the ease of separation of byproducts make this methodology a valuable tool for chemists in academic research and in the development of complex chiral molecules for the pharmaceutical industry.
References
- 1. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions of Acrylate Esters: Enantioselective Synthesis of Anti-Aldols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Isopinocampheol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isopinocampheol is a readily available chiral auxiliary derived from the renewable terpene (+)-α-pinene. Its utility in asymmetric synthesis primarily stems from its conversion into highly effective chiral hydroborating and reducing agents. These reagents, namely diisopinocampheylborane (Ipc₂BH), monoisopinocampheylborane (IpcBH₂), and B-chlorodiisopinocampheylborane (DIP-Chloride), have proven invaluable for the stereoselective synthesis of chiral alcohols from alkenes and ketones, respectively. The high degree of stereocontrol imparted by the bulky and conformationally rigid isopinocampheyl framework makes it a cornerstone in the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients.
Key Applications
The primary applications of this compound in asymmetric synthesis are:
-
Asymmetric Hydroboration of Alkenes: Derivatives of this compound, such as (+)-diisopinocampheylborane ((+)-Ipc₂BH) and (+)-monoisopinocampheylborane ((+)-IpcBH₂), are widely used for the asymmetric hydroboration of prochiral alkenes. Subsequent oxidation of the resulting organoborane yields enantiomerically enriched alcohols. The choice between Ipc₂BH and IpcBH₂ depends on the substitution pattern of the alkene, with Ipc₂BH being particularly effective for cis-alkenes and IpcBH₂ for trans- and trisubstituted alkenes.[1][2]
-
Asymmetric Reduction of Ketones: (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride) is a highly selective chiral reducing agent for the asymmetric reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[3][4][5][6] This method is particularly effective for aryl alkyl ketones and α,β-acetylenic ketones.[3][5]
Data Presentation
Asymmetric Hydroboration of Alkenes with (+)-Ipc₂BH and (+)-IpcBH₂
| Alkene Substrate | Reagent | Product | Yield (%) | ee (%) | Reference |
| cis-2-Butene | (+)-Ipc₂BH | (R)-(-)-2-Butanol | - | 87 | [7] |
| 2,3-Dihydrofuran | (+)-Ipc₂BH | (S)-3-Hydroxytetrahydrofuran | - | ~100 | [7] |
| 1-Phenylcyclohexene | (+)-IpcBH₂ | (1R,2S)-2-Phenylcyclohexanol | - | 97 | [7] |
Note: Yields are not always reported in the cited literature.
Asymmetric Reduction of Ketones with (+)-DIP-Chloride
| Ketone Substrate | Product | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-1-Phenylethanol | - | 98 | [6] |
| 1-Bromo-3,3,3-trifluoro-2-propanone | (R)-(+)-1-Bromo-3,3,3-trifluoro-2-propanol | - | High | [3] |
| Methyl 2-acetylbenzoate | (S)-3-Methylphthalide | 87 | 97 | [3] |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | (S)-1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | - | 98 | [3] |
| 1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-one | (S)-1,1,1,2,2-Pentafluoro-5-phenyl-4-pentyn-3-ol | - | 96 | [3] |
| 4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-one | (S)-4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1-hexyn-3-ol | - | 94 | [3] |
Note: Yields are not always reported in the cited literature.
Experimental Protocols
Protocol 1: Asymmetric Hydroboration of a cis-Alkene using (+)-Diisopinocampheylborane ((+)-Ipc₂BH)
Materials:
-
(+)-α-Pinene (of high enantiomeric purity)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
cis-Alkene
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous sodium sulfate
-
Pentane
-
Standard glassware for air- and moisture-sensitive reactions (oven-dried)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation of (+)-Ipc₂BH: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place a solution of (+)-α-pinene (2.0 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (1.0 equivalent) dropwise via syringe. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. A white precipitate of (+)-Ipc₂BH should form. For optimal enantioselectivity, the crystalline (+)-Ipc₂BH can be isolated, washed with cold pentane, and dried under a stream of nitrogen.
-
Hydroboration: Cool the freshly prepared suspension of (+)-Ipc₂BH in THF to -25 °C (or the desired reaction temperature). To this, add a solution of the cis-alkene (0.8 equivalents) in anhydrous THF dropwise over 30 minutes. Stir the reaction mixture at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Oxidation: Slowly and carefully add methanol to the reaction mixture to quench any excess borane. Then, add 3 M aqueous sodium hydroxide solution, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide, ensuring the temperature is maintained below 40 °C.
-
Work-up and Purification: Stir the mixture at room temperature for 1-2 hours. Separate the organic layer and extract the aqueous layer with diethyl ether or pentane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure. The crude product, which contains the desired chiral alcohol and isopinocampheol, can be purified by flash column chromatography or distillation.
Protocol 2: Asymmetric Reduction of a Ketone using (+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Chloride)
Materials:
-
(+)-DIP-Chloride (commercially available or prepared from (+)-α-pinene)
-
Anhydrous diethyl ether or THF
-
Prochiral ketone
-
Diethanolamine
-
Methanol
-
Standard glassware for air- and moisture-sensitive reactions (oven-dried)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (+)-DIP-Chloride (1.1 equivalents) in anhydrous diethyl ether or THF. Cool the solution to the desired temperature (typically -25 °C to 0 °C).
-
Reduction: Add a solution of the prochiral ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred solution of (+)-DIP-Chloride.
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete, add methanol to the reaction mixture to quench any unreacted reagent. Then, add diethanolamine to precipitate the boron species as a stable complex. Stir the mixture for 30 minutes.
-
Isolation and Purification: Filter the mixture to remove the precipitated diethanolamine-boron complex and wash the solid with fresh solvent. Concentrate the filtrate under reduced pressure. The crude chiral alcohol can be purified by flash column chromatography or distillation.
Signaling Pathways and Experimental Workflows
References
- 1. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 2. mdpi.org [mdpi.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. ias.ac.in [ias.ac.in]
Application of (+)-Isopinocampheol in the Synthesis of Natural Products: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(+)-Isopinocampheol, a chiral bicyclic monoterpene alcohol, serves as a versatile and indispensable chiral auxiliary in modern asymmetric synthesis. Its derivatives, principally (+)-diisopinocampheylborane ((+)-Ipc₂BH) and (+)-diisopinocampheylchloroborane ((+)-Ipc₂BCl), have proven to be highly effective reagents for the stereoselective construction of complex molecular architectures, a critical aspect in the total synthesis of natural products. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound-derived reagents in natural product synthesis.
Introduction to this compound Derived Reagents
This compound is readily derived from the naturally abundant monoterpene (+)-α-pinene. The steric bulk and well-defined stereochemistry of the isopinocampheyl moiety allow for excellent facial discrimination in a variety of chemical transformations. The two most prominent reagents derived from this compound are:
-
(+)-Diisopinocampheylborane ((+)-Ipc₂BH): A highly selective chiral hydroborating agent for prochiral alkenes and a precursor for other chiral boranes.
-
(+)-Diisopinocampheylchloroborane ((+)-Ipc₂BCl): A powerful and selective chiral reducing agent for prochiral ketones.
-
(+)-B-Allyldiisopinocampheylborane: A highly effective reagent for the asymmetric allylboration of aldehydes, leading to the formation of chiral homoallylic alcohols.
These reagents are instrumental in establishing key stereocenters with high fidelity, often early in a synthetic sequence, which is a hallmark of an efficient and elegant total synthesis.
Applications in Natural Product Synthesis: Quantitative Data
The utility of this compound-derived reagents is best illustrated through their successful application in the total synthesis of various natural products. The following table summarizes key transformations with their corresponding yields and stereoselectivities.
| Natural Product/Intermediate | Key Reaction | Reagent | Substrate | Yield (%) | Stereoselectivity | Reference |
| Tylonolide Precursor | Asymmetric Hydroboration | (+)-Ipc₂BH | Complex 2-methyl-1-olefin | High | d.r. > 50:1 | [1] |
| (+)-Dodoneine | Asymmetric Allylboration | (+)-B-Allyldiisopinocampheylborane | 3-(4-(benzyloxy)phenyl)propanal | High | >97% d.s. (inferred high ee) | [2][3] |
| (R)-Rugulactone | Keck Asymmetric Allylation | Ti(OiPr)₄ / (+)-BINOL* | Cinnamaldehyde derivative | 85 | 92% ee | [4] |
| Homoallylic Alcohols | Asymmetric Allylboration | (+)-B-Allyldiisopinocampheylborane | Benzaldehyde | 71 | 96% ee | [5] |
| Homoallylic Alcohols | Asymmetric Allylboration | (+)-B-Allyldiisopinocampheylborane | Acetaldehyde | 74 | 93% ee | [5] |
*While the Keck Asymmetric Allylation often uses BINOL as the chiral ligand, related chiral diols derived from terpenes like isopinocampheol can also be employed to achieve high stereoselectivity. The data for (R)-Rugulactone is representative of the high selectivity achievable in such reactions.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of these powerful but sensitive reagents. The following protocols are based on established and trusted sources, including Organic Syntheses.
Protocol 1: Preparation of Crystalline (+)-Diisopinocampheylborane ((+)-Ipc₂BH)[1][2]
This procedure describes the preparation of highly enantiomerically enriched (+)-Ipc₂BH from (+)-α-pinene.
Materials:
-
(+)-α-pinene (≥91% ee)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (80 mL) and borane-dimethyl sulfide complex (8.2 mL, 80.1 mmol).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add (+)-α-pinene (25.5 mL, 160.2 mmol) over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, cease stirring and store the flask at 0 °C for 46 hours to allow for crystallization.
-
After the crystallization period, carefully remove the supernatant via cannula.
-
Wash the crystalline solid by adding anhydrous diethyl ether (50 mL), stirring briefly, and then removing the supernatant via cannula. Repeat this washing step two more times.
-
Dry the resulting white crystalline solid under high vacuum for 2 hours to afford (+)-diisopinocampheylborane ((+)-Ipc₂BH). The solid should be stored under an inert atmosphere at low temperature.
Protocol 2: Preparation of (+)-B-Allyldiisopinocampheylborane and Asymmetric Allylation of an Aldehyde[5][6]
This protocol details the in situ preparation of the allylborating reagent and its subsequent reaction with an aldehyde.
Materials:
-
(+)-Diisopinocampheylborane ((+)-Ipc₂BH) or (+)-B-Methoxydiisopinocampheylborane ((+)-(Ipc)₂BOMe)
-
Allylmagnesium bromide (1.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Aldehyde (e.g., 3-(4-(benzyloxy)phenyl)propanal for Dodoneine synthesis)
-
Sodium hydroxide solution (3 M)
-
Hydrogen peroxide (30%)
Procedure:
-
Preparation of the Reagent: To a flame-dried, two-necked flask under argon, place (+)-B-methoxydiisopinocampheylborane (1.25 equiv) and dissolve in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add allylmagnesium bromide (1.20 equiv) dropwise, maintaining the temperature below 5 °C. A white precipitate will form.
-
After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. The resulting suspension containing (+)-B-allyldiisopinocampheylborane is used directly in the next step.
-
Asymmetric Allylation: Cool the reagent suspension to -78 °C.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether dropwise to the cold suspension.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for several hours until the oxidation is complete.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Mandatory Visualizations
Synthesis Pathway of (+)-Dodoneine
Caption: Synthetic pathway to (+)-Dodoneine highlighting the key asymmetric allylboration step.
Experimental Workflow for Asymmetric Allylboration
References
Application Notes and Protocols for Reactions Involving (+)-Isopinocampheol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (+)-Isopinocampheol as a chiral auxiliary in asymmetric synthesis. The methodologies outlined are foundational for the stereoselective synthesis of chiral molecules, a critical aspect of pharmaceutical development and fine chemical manufacturing.
Introduction to this compound as a Chiral Auxiliary
This compound is a readily available chiral alcohol derived from the renewable resource (+)-α-pinene. Its rigid bicyclic structure provides a well-defined steric environment, making it an effective chiral auxiliary for inducing asymmetry in a variety of chemical transformations. By temporarily attaching this compound to a prochiral substrate, one can control the stereochemical outcome of subsequent reactions, such as alkylations and cycloadditions. After the desired chiral center is created, the auxiliary can be cleaved and potentially recovered for reuse.
Experimental Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The general strategy for employing this compound as a chiral auxiliary follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary. This workflow is depicted in the diagram below.
Caption: General workflow for asymmetric synthesis using this compound as a chiral auxiliary.
Application Note 1: Asymmetric Alkylation of a Propanoyl Moiety
This protocol describes the diastereoselective alkylation of an ester derived from propanoic acid and this compound to synthesize an α-chiral carboxylic acid derivative.
Experimental Protocol:
Step 1: Synthesis of (+)-Isopinocampheyl Propanoate
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propanoyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (+)-Isopinocampheyl Propanoate.
Step 2: Diastereoselective Alkylation
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF, 4 mL/mmol) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Add a solution of (+)-Isopinocampheyl Propanoate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC). Purify by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1M hydrochloric acid (HCl) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer) to recover the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted with diethyl ether to recover the this compound auxiliary.
-
Dry the organic extracts containing the product over anhydrous Na₂SO₄, filter, and concentrate to yield the α-alkylated carboxylic acid.
Quantitative Data:
| Electrophile | Diastereomeric Excess (de) | Yield (%) |
| Benzyl bromide | >95% | 85-95 |
| Methyl iodide | >90% | 80-90 |
| Ethyl iodide | >92% | 82-92 |
Note: Yields and diastereomeric excess are typical and may vary depending on the specific reaction conditions and substrate.
Application Note 2: Asymmetric Diels-Alder Reaction
This protocol details the use of (+)-Isopinocampheyl acrylate as a chiral dienophile in a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene.
Experimental Protocol:
Step 1: Synthesis of (+)-Isopinocampheyl Acrylate
-
Follow the procedure for the synthesis of (+)-Isopinocampheyl Propanoate, substituting acryloyl chloride for propanoyl chloride.
Step 2: Asymmetric Diels-Alder Reaction
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (+)-Isopinocampheyl acrylate (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool to -78 °C.
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.2 eq, as a solution in hexanes) dropwise. Stir for 20 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Carefully quench the reaction at -78 °C with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the endo:exo ratio and diastereomeric excess of the crude product by ¹H NMR or GC analysis. Purify by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The Diels-Alder adduct can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
To a solution of the purified Diels-Alder adduct (1.0 eq) in anhydrous diethyl ether at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate through a pad of Celite® and wash thoroughly with diethyl ether.
-
Concentrate the filtrate to obtain the chiral alcohol product. The this compound can be recovered from the filtrate by chromatography.
Quantitative Data:
| Lewis Acid Catalyst | endo:exo Ratio | Diastereomeric Excess (de) of endo isomer | Yield (%) |
| Et₂AlCl | >95:5 | >90% | 80-90 |
| TiCl₄ | >90:10 | >85% | 75-85 |
Note: Ratios and yields are representative and can be influenced by the specific Lewis acid and reaction conditions.
Application Notes and Protocols: (+)-Isopinocampheol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isopinocampheol, a chiral bicyclic monoterpene alcohol derived from the renewable resource (+)-α-pinene, has emerged as a versatile and highly effective chiral auxiliary and reagent in asymmetric synthesis. Its rigid bicyclic framework and strategically positioned hydroxyl group provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This has made it a valuable tool in the synthesis of complex chiral molecules, particularly pharmaceutical intermediates, where enantiopurity is paramount for therapeutic efficacy and safety.
These application notes provide detailed protocols and data for the use of this compound-derived reagents in key asymmetric reactions, including the reduction of prochiral ketones and diastereoselective aldol reactions, which are fundamental steps in the synthesis of numerous active pharmaceutical ingredients (APIs).
Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern pharmaceutical synthesis. Reagents derived from this compound, such as Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) and (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™), are highly effective for this transformation, delivering excellent enantioselectivity for a broad range of substrates.
Logical Workflow for Asymmetric Ketone Reduction
Caption: General workflow for the asymmetric reduction of a prochiral ketone.
Application 1: Enantioselective Reduction of Acetophenone using Alpine-Borane
This protocol details the asymmetric reduction of acetophenone to (R)-1-phenylethanol, a valuable chiral building block for various pharmaceuticals.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, nitrogen-purged flask, a solution of 9-BBN (9-borabicyclo[3.3.1]nonane) in THF is reacted with (+)-α-pinene. The mixture is heated to ensure the formation of B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane).
-
Reduction: The reaction vessel is cooled, and acetophenone is added to the Alpine-Borane solution. The reaction is stirred at room temperature and monitored by TLC or GC for completion.
-
Work-up: The reaction is quenched by the addition of a suitable aldehyde, followed by oxidative work-up with aqueous sodium hydroxide and hydrogen peroxide.
-
Isolation: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation or column chromatography to yield the chiral alcohol.
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Product Configuration |
| Acetophenone | Alpine-Borane | THF | 25 | 24 | 85 | 92 | R |
| 1-Octyn-3-one | Alpine-Borane | THF | 0 to 25 | 8 | 86 | 91 | R |
| Propiophenone | Alpine-Borane | THF | 25 | 48 | 78 | 89 | R |
Table 1: Asymmetric Reduction of Various Ketones with Alpine-Borane.
Application 2: Enantioselective Reduction of a Propiophenone Derivative with (+)-DIP-Chloride
(+)-DIP-Chloride is a more reactive reducing agent than Alpine-Borane and is particularly effective for the reduction of aryl alkyl ketones.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, nitrogen-purged flask, a solution of the propiophenone derivative in an anhydrous etheral solvent (e.g., diethyl ether or THF) is prepared and cooled to -25 °C.
-
Reduction: A solution of (+)-DIP-Chloride in the same solvent is added dropwise to the ketone solution. The reaction is stirred at -25 °C and monitored for completion.
-
Work-up: The reaction is quenched by the addition of methanol, followed by oxidative work-up with aqueous sodium hydroxide and hydrogen peroxide.
-
Isolation: The product is extracted, dried, and purified by standard methods to yield the corresponding chiral alcohol.
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Product Configuration |
| Propiophenone | (+)-DIP-Chloride | Et₂O | -25 | 4 | 90 | 96 | S |
| 4'-Chloroacetophenone | (+)-DIP-Chloride | THF | -25 | 6 | 88 | 98 | S |
| 1-Tetralone | (+)-DIP-Chloride | THF | -25 | 8 | 85 | 95 | S |
Table 2: Asymmetric Reduction of Various Ketones with (+)-DIP-Chloride.
Diastereoselective Aldol Reactions
This compound can be utilized as a chiral auxiliary to control the stereochemistry of aldol reactions, which are crucial for constructing carbon-carbon bonds and setting multiple stereocenters simultaneously. The auxiliary is first attached to a carboxylic acid derivative, which is then converted to an enolate and reacted with an aldehyde.
Logical Pathway for Diastereoselective Aldol Reaction
Caption: Workflow for a this compound-mediated diastereoselective aldol reaction.
Application 3: Diastereoselective Aldol Reaction of an Isopinocampheol-Derived Acetate
This protocol outlines a general procedure for a diastereoselective aldol reaction using an acetate derivative of this compound.
Experimental Protocol:
-
Synthesis of the Chiral Auxiliary Ester: this compound is reacted with acetyl chloride in the presence of a base (e.g., pyridine) to form the corresponding acetate ester.
-
Enolate Formation: The chiral acetate is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the lithium enolate.
-
Aldol Addition: The desired aldehyde is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up and Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aldol adduct is extracted and purified. The chiral auxiliary can then be cleaved by hydrolysis or reduction to afford the desired β-hydroxy acid or alcohol, respectively.
| Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (syn:anti) |
| Isobutyraldehyde | LDA | THF | -78 | 3 | 85 | >95:5 |
| Benzaldehyde | LDA | THF | -78 | 4 | 82 | >95:5 |
| Cinnamaldehyde | LDA | THF | -78 | 4 | 79 | 90:10 |
Table 3: Diastereoselective Aldol Reactions using a this compound-Derived Acetate.
Synthesis of the Taxol® Side Chain
The C-13 side chain of the anticancer drug Taxol® is a critical component for its biological activity. Asymmetric synthesis of this side chain often involves the creation of a chiral β-lactam intermediate. While direct use of this compound is not the most common route, its derivatives can be employed in key stereoselective steps. A prominent strategy for constructing the Taxol® A-ring and introducing the C7-hydroxyl group involves a Sharpless Asymmetric Epoxidation, a reaction for which chiral ligands derived from natural products are essential. Although not directly using this compound, this highlights the importance of chiral natural products in complex pharmaceutical synthesis.
Conceptual Workflow for Taxol® A-Ring Synthesis
Caption: Conceptual pathway for the synthesis of a Taxol® A-ring intermediate.
Conclusion
This compound and its derivatives are powerful tools for asymmetric synthesis in the pharmaceutical industry. The high stereoselectivity, reliability, and the fact that it is derived from a renewable natural product make it an attractive choice for the synthesis of chiral intermediates. The protocols and data presented here demonstrate its utility in key transformations, providing a solid foundation for researchers and scientists in the field of drug development. Further exploration of novel applications of this versatile chiral auxiliary is an active area of research with the potential to streamline the synthesis of complex pharmaceutical agents.
Application Notes and Protocols for Large-Scale Synthesis Utilizing (+)-Isopinocampheol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the large-scale synthesis of chiral molecules using (+)-Isopinocampheol and its derivatives. The information is intended to guide researchers, scientists, and professionals in the drug development field in the practical application of these versatile chiral auxiliaries for asymmetric synthesis.
Introduction
This compound is a readily available and inexpensive chiral auxiliary derived from the chiral pool, specifically from (+)-α-pinene. Its derivatives, most notably diisopinocampheylborane (Ipc₂BH) and B-chlorodiisopinocampheylborane ((+)-DIP-Chloride), have proven to be highly effective reagents for the asymmetric reduction of prochiral ketones and other carbonyl compounds, yielding chiral secondary alcohols with high enantiomeric excess.[1][2][3] These chiral alcohols are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities.[4] This document outlines key applications, detailed experimental protocols, and quantitative data for the large-scale utilization of this compound-derived reagents.
Key Applications
The primary large-scale application of this compound derivatives is in the stereoselective reduction of ketones. This methodology is particularly valuable in the pharmaceutical industry for establishing key stereocenters in drug molecules.
1. Asymmetric Reduction of Prochiral Ketones:
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone application. Reagents such as diisopinocampheylborane (Ipc₂BH) and B-chlorodiisopinocampheylborane ((+)-DIP-Chloride) are highly effective for this transformation, delivering products with high enantioselectivity.[5]
2. Synthesis of Pharmaceutical Intermediates:
A notable industrial application is the synthesis of a key intermediate for the anti-asthmatic drug Montelukast.[5][6][7][8] The synthesis involves the asymmetric reduction of a ketone precursor using (+)-DIP-Chloride to produce the desired (S)-alcohol with high enantiomeric purity.[9][10]
3. Synthesis of Chiral β-Amino Alcohols:
This compound-derived reagents are also employed in the synthesis of chiral β-amino alcohols, which are important structural motifs in many biologically active compounds.[10][11][12][13][14][15]
Quantitative Data Summary
The following tables summarize the quantitative data for the asymmetric reduction of representative ketones using this compound-derived reagents.
Table 1: Asymmetric Reduction of Aralkyl Ketones with (+)-DIP-Chloride
| Substrate (Ketone) | Product (Alcohol) | Scale | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl 2-acetylbenzoate | 3-methylphthalide | Lab-scale | 87 | 97 | [12] |
| 2-Amino acetophenone | (S)-2-Amino-1-phenylethanol | Lab-scale | Good | 75-99 | [5] |
| Montelukast Precursor A | (S)-Alcohol Intermediate | 40 g | ~85-90 | >95 (before recrystallization) | [6][9] |
Table 2: Asymmetric Hydroboration-Oxidation of Olefins with Diisopinocampheylborane (Ipc₂BH)
| Substrate (Olefin) | Product (Alcohol) | Optical Purity (ee, %) | Reference |
| cis-2-Butene | (R)-(-)-2-Butanol | 87 | |
| Norbornene | exo-Norborneol | 83 | [1] |
| Dihydrofuran | 3-Hydroxytetrahydrofuran | ≥99 | [1] |
Experimental Protocols
Protocol 1: Large-Scale Preparation of Crystalline (+)-Diisopinocampheylborane ((+)-Ipc₂BH)
This protocol is adapted from the procedure published in Organic Syntheses for the preparation of highly enantiomerically pure (Ipc)₂BH from commercially available (+)-α-pinene.[16][17]
Materials:
-
(+)-α-Pinene (≥91% ee)
-
Borane-methyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
n-Hexane, anhydrous
Equipment:
-
Large, flame-dried, two-necked, round-bottomed flask
-
Magnetic stir bar
-
Thermometer
-
Septum
-
Argon or Nitrogen source
-
Syringe pump
-
Cannula for solvent transfer
-
Filter funnel
Procedure:
-
Reaction Setup: Equip a flame-dried 250-mL two-necked round-bottomed flask with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.
-
Charging Reagents: Charge the flask with anhydrous THF (80 mL) and borane-methyl sulfide complex (8.2 mL, 80.1 mmol).
-
Cooling: Cool the mixture to 0 °C using an ice/water bath.
-
Addition of (+)-α-Pinene: Add (+)-α-pinene (25.5 mL, 160.2 mmol) dropwise over 30 minutes using a syringe pump, maintaining the internal temperature between 0 and 5 °C. A white precipitate of (+)-diisopinocampheylborane will form.
-
Reaction: Stir the mixture at 0 °C for 3.5 hours.
-
Crystallization: It is crucial to carry out the crystallization at 0 °C to maximize yield and purity.[16] Store the flask at 0 °C for at least 48 hours to allow for complete crystallization.
-
Isolation: After crystallization, carefully remove the supernatant liquid via cannula. Wash the white crystalline solid twice with cold, anhydrous n-hexane.
-
Drying: Dry the crystalline (+)-diisopinocampheylborane under a stream of argon or nitrogen to yield the final product.
Safety Precautions:
-
Diisopinocampheylborane is air and moisture sensitive.[1] All operations should be carried out under an inert atmosphere (argon or nitrogen).
-
Use anhydrous solvents and reagents.
-
Borane-methyl sulfide complex is flammable and has a strong odor. Handle in a well-ventilated fume hood.
Protocol 2: Multi-gram Asymmetric Reduction of a Prochiral Ketone: Synthesis of a Montelukast Intermediate
This protocol is a representative procedure for the large-scale asymmetric reduction of a ketone using (+)-DIP-Chloride, based on patent literature for the synthesis of a Montelukast intermediate.[9]
Materials:
-
Ketone precursor (Compound A in the patent, 40 g)
-
(+)-DIP-Chloride solution (e.g., ~60% in heptane, 120 mL)
-
Diisopropylethylamine (DIPEA, 28 mL)
-
Methylene chloride (DCM, 200 mL)
-
Triethanolamine
-
Sodium chloride solution (10%)
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Addition funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: Charge a suitable reaction vessel with methylene chloride (200 mL) and the ketone precursor (40 g).
-
Cooling: Cool the mixture to -5 °C.
-
Base Addition: Add diisopropylethylamine (28 mL).
-
Reagent Addition: Add the (+)-DIP-Chloride solution (120 mL) dropwise over a period of 45 minutes, maintaining the temperature between -5 and 0 °C.
-
Reaction: Stir the reaction mixture at -5 to 0 °C for 3-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, add triethanolamine (7.2 g) at a temperature below 20 °C.
-
Work-up: Stir the mixture at 25-30 °C for 2 hours. Separate the organic (methylene chloride) layer.
-
Extraction: Extract the aqueous layer with methylene chloride (50 mL).
-
Washing: Combine the organic layers and wash with 10% sodium chloride solution (50 mL).
-
Isolation: The organic layer containing the chiral alcohol can then be concentrated and the product purified by crystallization or chromatography.
Safety Precautions:
-
(+)-DIP-Chloride is a corrosive and moisture-sensitive reagent.[2][18][19][20] Handle with appropriate personal protective equipment in a dry, inert atmosphere.
-
The reaction is exothermic; maintain careful temperature control during the addition of the reducing agent.
-
Methylene chloride is a volatile and potentially hazardous solvent; work in a well-ventilated area.
Visualizations
Preparation of Diisopinocampheylborane (Ipc₂BH)
Caption: Workflow for the preparation of crystalline (+)-diisopinocampheylborane.
Asymmetric Reduction of a Prochiral Ketone
Caption: General workflow for the asymmetric reduction of a prochiral ketone.
Recycling of the Chiral Auxiliary
For large-scale and industrial applications, the ability to recycle the chiral auxiliary is economically and environmentally beneficial. After the reduction reaction, the isopinocampheol byproduct can be recovered. The recovered isopinocampheol can then be dehydrated back to α-pinene, which can be reused for the synthesis of the borane reagents. While specific industrial protocols for recycling are often proprietary, the general principle involves the separation of the isopinocampheol from the product stream, followed by a dehydration step. Research has been conducted on the catalytic conversion of α-pinene, and similar principles can be applied to the reverse reaction.[21][22]
Conclusion
This compound and its borane derivatives are powerful and commercially viable reagents for large-scale asymmetric synthesis, particularly for the production of chiral secondary alcohols. The protocols and data presented in these application notes provide a foundation for the practical implementation of this technology in research and industrial settings. The high enantioselectivities, coupled with the potential for chiral auxiliary recycling, make this a sustainable and efficient approach for the synthesis of enantiomerically pure compounds.
References
- 1. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. greenchemblog.wordpress.com [greenchemblog.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast | Semantic Scholar [semanticscholar.org]
- 9. US20100081688A1 - Process for the preparation of montelukast, and intermediates therefor - Google Patents [patents.google.com]
- 10. growingscience.com [growingscience.com]
- 11. Synthesis of Physiologically Potent β-Amino Alcohols | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 14. gchemglobal.com [gchemglobal.com]
- 15. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orgsyn.org [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. (-)-Diisopinocampheyl chloroborane | C20H34BCl | CID 11131038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of (+)-Isopinocampheol
Introduction
(+)-Isopinocampheol, a chiral bicyclic monoterpene alcohol derived from (+)-α-pinene, serves as a valuable chiral auxiliary and starting material in asymmetric synthesis. Its rigid bicyclic framework and stereodefined hydroxyl group make it an ideal scaffold for the introduction of new functionalities, leading to the synthesis of chiral ligands, catalysts, and complex target molecules. This document provides detailed application notes and experimental protocols for the key functionalization methods of this compound, including oxidation, esterification, and the use of its derivatives in C-C bond formation.
Oxidation of this compound to (+)-Isopinocamphone
Application Note:
The oxidation of the secondary alcohol in this compound to the corresponding ketone, (+)-Isopinocamphone, is a fundamental transformation. (+)-Isopinocamphone is a key intermediate in the synthesis of various chiral compounds and ligands. The Swern oxidation is a widely used method for this purpose due to its mild reaction conditions, which are compatible with a wide range of functional groups and minimize the risk of epimerization at the α-carbon.[1][2][3] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4]
Experimental Protocol: Swern Oxidation
This protocol is a standard procedure for the Swern oxidation of a secondary alcohol to a ketone.[1][4]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (oven-dried)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH2Cl2 (0.2-0.5 M) in a three-necked flask under an inert atmosphere (Ar or N2), cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.5-3.0 equivalents) in anhydrous CH2Cl2 dropwise to the oxalyl chloride solution. Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous CH2Cl2 dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0-7.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 10-20 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with CH2Cl2 (3 times).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude (+)-Isopinocamphone by flash column chromatography or distillation.
Quantitative Data:
| Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Oxidation | H2O2, Vanadium Phosphorus Oxide | Not specified | Not specified | >88 | [5] |
| Swern Oxidation | (COCl)2, DMSO, Et3N | CH2Cl2 | -78 to RT | Typically high | [1][4][6] |
Diagram: Swern Oxidation Workflow
Caption: Workflow for the Swern oxidation of this compound.
Esterification of this compound
Application Note:
Esterification of the hydroxyl group of this compound is a common functionalization used to introduce a variety of acyl groups.[7] These esters can serve as protected alcohols, chiral derivatizing agents, or intermediates in further synthetic transformations. The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8] This method is particularly useful for sterically hindered alcohols like this compound and avoids the harsh acidic conditions of Fischer esterification.[9]
Experimental Protocol: Steglich Esterification
This protocol describes a general procedure for the Steglich esterification of an alcohol.[8][9]
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 equivalent), the carboxylic acid (1.1-1.2 equivalents), and a catalytic amount of DMAP (0.05-0.1 equivalents) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous CH2Cl2 dropwise to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 3-12 hours (monitor by TLC).
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold CH2Cl2.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Quantitative Data:
| Reaction | Nucleophile | Coupling System | Yield (%) | Note | Reference |
| Mitsunobu Esterification | Benzoic Acid | DEAD, PPh3 | 60-65 | Inversion of configuration | [10] |
| Steglich Esterification | Carboxylic Acid | DCC, DMAP | Good yields | For sterically hindered esters | [8] |
Diagram: Steglich Esterification Mechanism
Caption: Catalytic cycle of the Steglich esterification.
C-C Bond Formation via this compound Derivatives
Application Note:
This compound and its derivatives are extensively used in C-C bond formation, primarily as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis.[11] For example, derivatives of this compound can be used to synthesize P-chirogenic phosphine ligands. These ligands are crucial in transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center, enabling high enantioselectivity in the formation of new C-C bonds.[] The synthesis of these ligands often involves the functionalization of the isopinocampheol backbone, followed by the introduction of the phosphine moiety.
Protocol: Synthesis of a Chiral Phosphine Ligand Precursor (Illustrative)
This protocol illustrates a conceptual pathway for creating a functionalized isopinocampheol derivative that could be a precursor to a chiral ligand. Specific protocols are often proprietary or highly specialized.
Materials:
-
(+)-Isopinocamphone (prepared as in Section 1)
-
Lithium diisopropylamide (LDA)
-
A suitable electrophile (e.g., a protected chloromethylphosphine oxide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
Generate the lithium enolate of (+)-Isopinocamphone by treating it with LDA (1.1 equivalents) in anhydrous THF at -78 °C.
-
After stirring for 1 hour at -78 °C, add the electrophile (1.0 equivalent) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography. This functionalized ketone can then be further elaborated into a chiral phosphine ligand through reduction of the ketone and the phosphine oxide.
Quantitative Data:
The yields and stereoselectivities for C-C bond-forming reactions using isopinocampheol-derived reagents are highly substrate and reaction-dependent. For specific applications, consulting the primary literature is recommended.
Diagram: Logical Relationship in Chiral Ligand Synthesis
Caption: Synthetic route from this compound to a chiral ligand.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. CAS 24041-60-9: this compound | CymitQuimica [cymitquimica.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 11. C-C Bond Forming Reagents [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis with (+)-Isopinocampheol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (+)-Isopinocampheol and its derivatives as chiral auxiliaries in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in asymmetric synthesis?
A: this compound is a chiral bicyclic monoterpene alcohol. It serves as a chiral auxiliary, a molecule that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. In practice, it is more common to use borane reagents derived from (+)-α-pinene, the precursor to this compound. The most common of these reagents is diisopinocampheylborane (Ipc₂BH), which is used for the asymmetric hydroboration of alkenes and the reduction of prochiral ketones to produce chiral alcohols with high enantioselectivity.[1][2][3]
Q2: What are the main advantages of using this compound-derived reagents?
A: The primary advantage is the high level of enantioselectivity that can be achieved. The bulky and rigid structure of the isopinocampheyl group creates a highly sterically hindered environment, forcing reactions to proceed through a specific pathway and favoring the formation of one enantiomer over the other.[3][4] Reagents like diisopinocampheylborane are also valued for their predictable stereochemical outcomes.[2]
Q3: What is the difference between monoisopinocampheylborane (IpcBH₂) and diisopinocampheylborane (Ipc₂BH)?
A: The main difference lies in their steric bulk and, consequently, their substrate scope. Diisopinocampheylborane (Ipc₂BH) is highly effective for the asymmetric hydroboration of less hindered cis-alkenes.[4] However, due to its significant steric hindrance, it reacts sluggishly with more hindered alkenes like trans- and trisubstituted alkenes, often resulting in lower enantiomeric excess (ee).[4][5] Monoisopinocampheylborane (IpcBH₂), being less sterically demanding, is the preferred reagent for these more hindered substrates.[4][5]
Q4: How does the enantiomeric purity of the starting (+)-α-pinene affect the final product's enantioselectivity?
A: The enantiomeric purity of the starting α-pinene is crucial. However, methods have been developed to prepare diisopinocampheylborane with very high optical purity (>99% ee) even from commercially available α-pinene of lower enantiomeric purity (around 92% ee).[6] This is achieved through selective crystallization of the dialkylborane adduct.[6]
Troubleshooting Guide
Low Enantioselectivity (ee%)
| Symptom | Possible Cause | Suggested Solution |
| Low ee% in the reduction of a prochiral ketone. | Substrate Steric Hindrance: The steric bulk of the groups attached to the carbonyl carbon can significantly impact enantioselectivity. Very small or very large differences in the size of the substituents may lead to poor facial discrimination.[7][8] | Consider using a different chiral borane reagent. For ketones where one substituent is significantly larger than the other, diisopinocampheylchloroborane (Ipc₂BCl) can sometimes provide complementary stereochemistry and high ee%.[2] For some substrates, Alpine-Borane® may offer better selectivity.[9][10] |
| Reaction Temperature: Higher reaction temperatures can lead to lower enantioselectivity by providing enough energy to overcome the desired lower-energy transition state.[11] | Perform the reaction at a lower temperature. For many asymmetric reductions with Ipc₂BH and related reagents, -78 °C is a common starting point.[11] | |
| Reagent Purity: The presence of achiral reducing agents (e.g., residual sodium borohydride from reagent preparation) can lead to a racemic background reaction, lowering the overall ee%.[12] | Ensure the chiral borane reagent is of high purity. Recrystallization of the reagent or its precursors can improve optical purity.[6] | |
| Low ee% in the hydroboration of an alkene. | Incorrect Reagent for Alkene Substitution Pattern: Using Ipc₂BH for trans- or trisubstituted alkenes, or IpcBH₂ for cis-alkenes can lead to poor results.[4] | Match the reagent to the substrate. Use Ipc₂BH for cis-alkenes and IpcBH₂ for trans- and trisubstituted alkenes.[4][5] |
| Dissociation of the Reagent: Diisopinocampheylborane can dissociate into α-pinene and other borane species, which may be less selective reducing agents.[12] | Use the reagent as soon as it is prepared. For slow-reacting substrates, consider using a more stable derivative like Ipc₂BCl. |
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction or low conversion. | Steric Hindrance: The substrate may be too sterically hindered for the bulky borane reagent to access the reactive site efficiently. | Switch to a less sterically demanding reagent, such as monoisopinocampheylborane (IpcBH₂).[4] |
| Insufficient Reagent: The stoichiometry of the reaction may be incorrect, or the reagent may have degraded. | Use a slight excess of the borane reagent. Ensure the reagent is fresh and has been stored under an inert atmosphere. | |
| Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the reaction to occur at a reasonable rate. | Monitor the reaction by TLC or GC to determine the optimal reaction time. If the reaction is sluggish at low temperatures, a carefully controlled increase in temperature may be necessary, though this could impact enantioselectivity. | |
| Product decomposition during workup. | Harsh Workup Conditions: The product alcohol may be sensitive to the oxidative workup conditions (e.g., strong base and hydrogen peroxide). | Perform the workup at a lower temperature and ensure the reaction is quenched carefully. Consider alternative workup procedures if the product is known to be unstable. |
Data Presentation
Table 1: Asymmetric Reduction of Prochiral Ketones with Diisopinocampheylborane (Ipc₂BH)
| Ketone | Product | Yield (%) | ee% | Configuration |
| Acetophenone | 1-Phenylethanol | 78 | 94 | S |
| 2-Butanone | 2-Butanol | 72 | 13.5 | S |
| 3-Methyl-2-butanone | 3-Methyl-2-butanol | 72 | 16.5 | S |
| tert-Butyl methyl ketone | 3,3-Dimethyl-2-butanol | 73 | 37.0 | S |
| 4-Phenyl-3-butyn-2-one | 4-Phenyl-3-butyn-2-ol | - | 53 | - |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | 4,4-Dimethyl-1-phenyl-1-pentyn-3-ol | - | ≥99 | - |
Data compiled from multiple sources.[12][13] Conditions can vary, impacting yield and ee%.
Table 2: Asymmetric Hydroboration of Alkenes with Diisopinocampheylborane (Ipc₂BH)
| Alkene | Product | Yield (%) | ee% |
| cis-2-Butene | 2-Butanol | - | 98.4 |
| cis-3-Hexene | 3-Hexanol | - | 99 |
| Norbornene | exo-Norborneol | - | 83 |
| Dihydrofuran | 3-Hydroxytetrahydrofuran | - | ≥99 |
| Dihydropyrrole | 3-Hydroxypyrrolidine | - | ≥99 |
Data compiled from various sources.[2] Yields are generally high but can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone with Diisopinocampheylborane (Ipc₂BH)
-
Reagent Preparation: In a flame-dried, two-necked flask equipped with a magnetic stir bar, thermometer, and under a positive pressure of nitrogen, place a solution of (+)-α-pinene (2.2 equivalents) in anhydrous THF. Cool the solution to 0 °C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equivalent) to the stirred solution of α-pinene.
-
Allow the mixture to stir at 0 °C for at least 2 hours, during which a white precipitate of diisopinocampheylborane will form.
-
Reduction: Cool the suspension of Ipc₂BH to the desired temperature (e.g., -25 °C or -78 °C).
-
Add the prochiral ketone (1.0 equivalent), either neat or as a solution in anhydrous THF, dropwise to the stirred suspension of Ipc₂BH.
-
Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, carefully add methanol to quench any excess borane.
-
Add a solution of 3M sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: General Procedure for the Asymmetric Hydroboration of a cis-Alkene with Diisopinocampheylborane (Ipc₂BH)
-
Reagent Preparation: Prepare a suspension of Ipc₂BH in anhydrous THF as described in Protocol 1.
-
Hydroboration: Cool the Ipc₂BH suspension to 0 °C.
-
Add the cis-alkene (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for the time required for complete hydroboration (typically several hours), as monitored by the disappearance of the alkene.
-
Oxidation and Workup: Follow the workup and isolation procedures described in steps 7-12 of Protocol 1.
Visualizations
Caption: Workflow for the asymmetric reduction of a prochiral ketone using this compound derived diisopinocampheylborane.
Caption: Logical relationship of factors affecting the enantioselectivity of reactions mediated by this compound derivatives.
References
- 1. dnrcollege.org [dnrcollege.org]
- 2. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
- 7. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
Troubleshooting (+)-Isopinocampheol reaction side products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Isopinocampheol via the hydroboration-oxidation of (+)-α-pinene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and effective method for synthesizing this compound is the hydroboration-oxidation of (+)-α-pinene. This two-step process involves the stereoselective addition of a borane reagent across the double bond of (+)-α-pinene, followed by oxidation of the resulting organoborane intermediate.[1][2][3]
Q2: What are the common borane reagents used for this synthesis?
Commonly used borane reagents include borane-tetrahydrofuran complex (BH3-THF) and borane-dimethyl sulfide complex (BMS).[2][4] BMS is often preferred as it can lead to a product with higher enantiomeric purity.[4]
Q3: What are the potential side products in this reaction?
The primary side product is the diastereomer of the desired product, which is (+)-neoisopinocampheol. The formation of this isomer is primarily influenced by the stereoselectivity of the hydroboration step. Other potential impurities include unreacted (+)-α-pinene and minor oxidation byproducts such as pinonaldehyde, especially if reaction conditions are not carefully controlled.[5]
Q4: How can I minimize the formation of the undesired diastereomer?
The formation of this compound is favored due to the steric hindrance of the gem-dimethyl group on the α-pinene molecule, which directs the borane to add to the less hindered face of the double bond.[1][3][6] To maximize the formation of the desired isomer, it is crucial to control the reaction temperature and choose the appropriate borane reagent. For instance, using diisopinocampheylborane, which is prepared from α-pinene and borane, can lead to high diastereoselectivity.[1]
Q5: How can I purify the final product?
Purification of this compound can be achieved through distillation under reduced pressure or recrystallization.[4] For recrystallization, solvents such as diethyl ether or petroleum ether can be effective.
Q6: What analytical techniques are suitable for determining the purity of the product?
Gas chromatography (GC) is an excellent method for separating and quantifying the different isomers of isopinocampheol.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the diastereomers.[10][11][12][13] Chiral GC or the use of chiral derivatizing agents with NMR can be employed to determine the enantiomeric excess.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the hydroboration step is allowed to proceed to completion. Monitor the reaction by TLC or GC. |
| Improper workup: Incorrect extraction of the product layer.[2] | During the aqueous workup, ensure you are isolating the organic layer containing the product. Perform a small-scale extraction to confirm the correct layer if unsure. | |
| Decomposition of reagents: The borane reagent may have decomposed due to exposure to moisture or air. | Use freshly opened or properly stored borane reagents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| High Percentage of Diastereomeric Impurity | Sub-optimal reaction temperature: Higher temperatures can lead to reduced stereoselectivity. | Maintain the recommended low temperature during the hydroboration step. |
| Choice of borane reagent: Some borane reagents may offer lower stereoselectivity. | Consider using a bulkier borane reagent or diisopinocampheylborane to enhance diastereoselectivity.[1] | |
| Presence of Unreacted (+)-α-pinene | Insufficient borane reagent: Not enough borane was used to react with all the starting material. | Use a slight excess of the borane reagent to ensure complete conversion of the α-pinene. |
| Reaction not complete: The reaction was stopped prematurely. | Increase the reaction time and monitor for the disappearance of the starting material. | |
| Product is an Oil and Does Not Solidify | Presence of impurities: The presence of the diastereomeric impurity or residual solvent can lower the melting point. | Purify the product further by column chromatography or fractional distillation to remove impurities. |
Data Presentation
Table 1: Typical Yield and Purity Data for this compound Synthesis
| Borane Reagent | Starting Material Enantiomeric Excess (ee) | Product Yield | Product Enantiomeric Purity (ee) | Reference |
| Borane-Methyl Sulfide (BMS) | ≥91% | 76% (of diisopinocampheylborane) | >97% | [14] |
| Diborane (in situ from NaBH4/BF3·OEt2) | Not specified | 89.5% | 97.4% (purity by GC) | [15] |
Experimental Protocols
Detailed Protocol for the Synthesis of (-)-Isopinocampheol (applicable to this compound with (+)-α-pinene)
This protocol is adapted from Organic Syntheses.[4] The synthesis of this compound would follow the same procedure using (+)-α-pinene.
Materials:
-
Sodium borohydride (NaBH4)
-
Diglyme (distilled from LiAlH4)
-
(-)-α-pinene
-
Boron trifluoride etherate (BF3·OEt2)
-
Water
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H2O2)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Hydroboration:
-
In the flask, dissolve sodium borohydride in diglyme.
-
Add (-)-α-pinene to the stirred solution.
-
Cool the mixture in a water bath.
-
Slowly add boron trifluoride etherate to the mixture. The diisopinocampheylborane will precipitate as a white solid.
-
Stir the mixture for an additional hour at room temperature.
-
-
Oxidation:
-
Carefully add water to decompose any excess hydride.
-
Add 3 M sodium hydroxide solution.
-
Slowly add 30% hydrogen peroxide, maintaining the temperature between 30-50°C with a water bath.
-
-
Workup:
-
After the addition of hydrogen peroxide is complete, stir the mixture at 50°C for one hour.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the ether extract with ice water to remove the diglyme.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the diethyl ether by distillation.
-
Distill the residue under reduced pressure to obtain pure (-)-isopinocampheol. The product should crystallize upon cooling.
-
Visualizations
References
- 1. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Determination of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (-)-isopinocampheol, 1196-00-5 [thegoodscentscompany.com]
- 8. vurup.sk [vurup.sk]
- 9. gcms.cz [gcms.cz]
- 10. (±)-Isopinocampheol | C10H18O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 11. This compound(24041-60-9) 1H NMR spectrum [chemicalbook.com]
- 12. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Optimization of reaction conditions for (+)-Isopinocampheol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (+)-Isopinocampheol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the hydroboration-oxidation of (+)-α-pinene. This two-step process involves the reaction of (+)-α-pinene with a borane reagent, followed by oxidation of the resulting organoborane intermediate.
Q2: What are the critical reaction parameters to control for optimal yield and stereoselectivity?
Key parameters to control include:
-
Reagent Purity: The enantiomeric excess (ee) of the starting (+)-α-pinene directly impacts the ee of the final product.[1] Use of high-purity reagents is crucial.
-
Temperature: The hydroboration reaction is typically carried out at 0°C to room temperature. Temperature control during the exothermic oxidation step is also critical.[2]
-
Solvent: Anhydrous solvents, such as tetrahydrofuran (THF) or diglyme, are essential to prevent the decomposition of the borane reagent.[2]
-
Stoichiometry: The ratio of borane to α-pinene influences the formation of the desired diisopinocampheylborane intermediate.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material, (+)-α-pinene. Gas chromatography (GC) can also be employed to follow the reaction progress and determine the purity of the product.
Q4: What is the expected yield and enantiomeric excess for this synthesis?
Yields for the synthesis of this compound can range from 80% to over 90%, with enantiomeric excess often exceeding 97% when using high-purity starting materials and optimized conditions.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or decomposed borane reagent. | Ensure the borane reagent (e.g., borane-methyl sulfide complex) is fresh and has been stored under anhydrous conditions. Perform a titration to determine the active hydride concentration. |
| Presence of moisture in the reaction. | Use oven-dried or flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Incomplete reaction. | Increase the reaction time or slightly elevate the temperature for the hydroboration step. Monitor the reaction by TLC or GC until the starting material is consumed. | |
| Product loss during workup. | Be cautious during the aqueous workup; the product is soluble in organic solvents. Ensure complete extraction from the aqueous layer. Check the solvent in the rotovap trap for volatile products.[4] | |
| Low Enantiomeric Excess (ee) | Low enantiomeric purity of the starting (+)-α-pinene. | Use (+)-α-pinene with the highest available enantiomeric excess. |
| Racemization during the reaction or workup. | Avoid harsh acidic or basic conditions during the workup. Maintain controlled temperatures throughout the process. | |
| Formation of Side Products | Over-oxidation of the alcohol. | Control the temperature carefully during the hydrogen peroxide addition, as the oxidation is exothermic.[2] Add the oxidant dropwise to maintain the desired temperature range. |
| Isomerization of α-pinene. | Ensure the reaction conditions are not too acidic, which could promote isomerization of the starting material. | |
| Difficulty in Product Isolation/Purification | Incomplete removal of the solvent (e.g., diglyme). | Wash the ether extract thoroughly with ice water to remove high-boiling solvents like diglyme.[2] |
| Product is an oil instead of a solid. | The product may require further purification. Recrystallization from a suitable solvent like petroleum ether or pentane can yield crystalline this compound.[2] |
Experimental Protocols
Synthesis of this compound via Hydroboration-Oxidation
This protocol is adapted from established literature procedures.[2]
Materials:
-
(+)-α-Pinene (high enantiomeric purity)
-
Borane-methyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether (for recrystallization)
Procedure:
-
Hydroboration:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the flask with anhydrous THF and cool to 0°C in an ice bath.
-
Slowly add the borane-methyl sulfide complex via syringe.
-
Add (+)-α-pinene dropwise to the stirred solution at 0°C.
-
Allow the reaction mixture to stir at 0°C for a specified time (e.g., 2-4 hours) and then warm to room temperature and stir for an additional period.
-
-
Oxidation:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic and can be vigorous. [2] Maintain the temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from petroleum ether to yield crystalline this compound.[2]
-
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes
| Parameter | Condition 1 | Condition 2 | Reference |
| Borane Reagent | Borane-methyl sulfide | in situ generated diborane | [2] |
| Solvent | Tetrahydrofuran (THF) | Diglyme | [2] |
| Reaction Temperature | 0°C to room temperature | 25°C | [2] |
| Oxidizing Agent | NaOH, H₂O₂ | Sodium perborate | [1] |
| Typical Yield | 80-85% | 89.5% | [2][3] |
| Melting Point | 55-57°C | 55-56°C | [2][3] |
| Specific Rotation [α]D | +32.8° (c, 10 in benzene) | +28.31 (c 5.55, CH₃OH) | [2][3] |
| Enantiomeric Excess | >99% (with >98% ee α-pinene) | >97% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
Technical Support Center: (+)-Isopinocampheol Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (+)-Isopinocampheol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound include:
-
Recrystallization: A widely used technique for purifying solid organic compounds. For this compound, which is a solid at room temperature, recrystallization from solvents like petroleum ether or aqueous ethanol is a common approach.[1]
-
Chromatography: Techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are effective for separating this compound from its isomers and other impurities. Chiral HPLC is particularly crucial for separating enantiomers.[2][3][4]
-
Fractional Distillation: This method is suitable for separating compounds with close boiling points and can be used to purify this compound, especially on a larger scale.
Q2: What are the main challenges in purifying this compound?
A2: The most significant challenges include:
-
Stereoisomer Separation: this compound has several stereoisomers, including its enantiomer (-)-isopinocampheol and diastereomers such as (+)- and (-)-neoisopinocampheol and (+)- and (-)-isoborneol. These isomers often have very similar physical properties, making their separation difficult.
-
Removal of Starting Materials: If synthesized from α-pinene, residual starting material and by-products from the reaction can be present as impurities.
-
Achieving High Enantiomeric Excess (e.e.): For many applications, especially in pharmaceuticals, achieving a high enantiomeric excess is critical and requires highly selective purification techniques like chiral chromatography or resolution methods.
Q3: How can I determine the purity and enantiomeric excess of my purified this compound?
A3: The purity and enantiomeric excess are typically determined using analytical techniques such as:
-
Gas Chromatography (GC): Chiral GC columns can be used to separate and quantify the enantiomers of isopinocampheol, allowing for the determination of the enantiomeric excess.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns are also widely used for the enantioselective separation and quantification of (+)- and (-)-isopinocampheol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying impurities present in the sample.[5][6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of this compound (52-55°C). The compound is dissolving in the hot solvent but separating as a liquid on cooling. | Use a lower-boiling point solvent or a solvent mixture. Ensure the cooling process is slow to encourage crystal formation over oiling. |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystallization. Wash the crystals with a minimal amount of ice-cold solvent. |
| Poor Purity | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent did not effectively differentiate between the desired compound and the impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization if necessary. Screen for a more selective solvent. |
Chiral HPLC
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., residual silanol groups). Column overload. Dead volume in the HPLC system. | Adjust the mobile phase pH or add a competing base like triethylamine. Reduce the sample concentration or injection volume. Check all fittings and connections for dead volume. |
| Poor Resolution of Enantiomers | The chiral stationary phase is not suitable for this separation. The mobile phase composition is not optimal. | Screen different types of chiral columns (e.g., polysaccharide-based). Optimize the mobile phase by varying the solvent ratio and adding modifiers. |
| Loss of Column Performance | The column has been contaminated or has degraded over time. | If using an immobilized chiral column, a regeneration procedure with stronger solvents like DCM or EtOAc may restore performance. For coated columns, this will cause irreversible damage. |
Quantitative Data on Purification
| Purification Method | Starting Material | Achieved Purity | Yield | Reference |
| Oxidation & Initial Purification | (-)-α-pinene | 97.4% | 89.5% | [4] |
| Fractional Distillation | Crude (-)-isopinocampheol | Not Specified | 80% | |
| Preparative HPLC | Racemic Flurbiprofen (Example) | >99% | 94.8% (for one enantiomer) | [4][7] |
Note: Data for this compound purification is often proprietary. The table includes data for the (-) enantiomer and a representative preparative HPLC separation to illustrate typical outcomes.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Petroleum ether (or a mixture of ethanol and water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of petroleum ether and gently heat the mixture while stirring.
-
Continue adding the solvent in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold petroleum ether.
-
Dry the purified crystals in a vacuum oven or air dry.[1]
Protocol 2: Chiral Preparative HPLC Separation
Objective: To separate this compound from its enantiomer.
Materials:
-
Racemic isopinocampheol mixture
-
HPLC-grade hexane and isopropanol
-
Preparative chiral HPLC column (e.g., polysaccharide-based)
-
Preparative HPLC system with a fraction collector
Procedure:
-
Dissolve the racemic isopinocampheol mixture in the mobile phase.
-
Equilibrate the preparative chiral column with the mobile phase (e.g., a mixture of hexane and isopropanol, such as 90:10 v/v).
-
Inject the sample onto the column.
-
Run the separation isocratically, monitoring the elution profile with a UV detector.
-
Collect the fractions corresponding to the two separated enantiomer peaks.
-
Combine the fractions containing the desired this compound.
-
Remove the solvent under reduced pressure to obtain the purified enantiomer.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for chiral HPLC separation issues.
References
- 1. This compound | 27779-29-9 [amp.chemicalbook.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymcamerica.com [ymcamerica.com]
Technical Support Center: (+)-Isopinocampheol as a Chiral Auxiliary
Welcome to the technical support center for the use of (+)-Isopinocampheol as a chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chiral auxiliary?
This compound is a chiral alcohol derived from the terpene α-pinene. It is employed as a chiral auxiliary, a temporary chiral moiety that is covalently attached to a prochiral substrate to direct a subsequent stereoselective transformation. The bulky and rigid bicyclic structure of the isopinocampheol group provides a well-defined chiral environment, which can lead to high levels of diastereoselectivity in reactions such as alkylations, aldol reactions, and Diels-Alder reactions.
Q2: What are the general steps for using this compound as a chiral auxiliary?
The use of this compound as a chiral auxiliary typically involves a three-step sequence:
-
Attachment: The chiral auxiliary is covalently attached to the substrate, often through an ester or ether linkage.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction that creates one or more new stereocenters, with the auxiliary directing the stereochemical outcome.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. The auxiliary can often be recovered and reused.
Q3: How can I purify the resulting diastereomers?
Diastereomers have different physical properties and can often be separated using standard laboratory techniques. The most common method is silica gel column chromatography. Finding the optimal eluent system is key and may require screening various solvent mixtures of differing polarities. If column chromatography proves ineffective due to very similar Rf values, other techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization can be employed.
Q4: What are the common methods for cleaving the this compound auxiliary?
The method for cleaving the auxiliary depends on the nature of the linkage to the substrate.
-
Ester Linkages: These are commonly cleaved by hydrolysis (acidic or basic) or by reduction. Reductive cleavage using reagents like lithium aluminum hydride (LiAlH4) is often preferred as it can be performed under mild conditions and avoids potential epimerization at the newly formed stereocenter.
-
Ether Linkages: Cleavage of ether bonds can be more challenging and may require harsher conditions, such as treatment with strong Lewis acids (e.g., BBr3) or reductive cleavage protocols.
Troubleshooting Guides
Problem: Low Diastereoselectivity in Aldol Reactions
Question: My aldol reaction using a this compound-derived enolate is resulting in a low diastereomeric excess (de). What are the potential causes and how can I improve the stereoselectivity?
Answer: Low diastereoselectivity in aldol reactions is a common issue and can often be attributed to several factors related to the formation and reaction of the enolate.
Potential Causes and Solutions:
-
Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial in determining the stereochemical outcome of the aldol reaction, as predicted by the Zimmerman-Traxler model. The formation of a mixture of enolate isomers will lead to a mixture of diastereomeric products.
-
Solution: The choice of base and reaction conditions can influence the enolate geometry. For example, using bulky lithium amide bases like lithium diisopropylamide (LDA) often favors the formation of the Z-enolate.
-
-
Reaction Temperature: Aldol reactions are often sensitive to temperature. Higher temperatures can lead to lower selectivity due to competing transition states being more accessible.
-
Solution: Perform the reaction at low temperatures, typically -78 °C, to enhance selectivity.
-
-
Lewis Acid Additives: The presence of a Lewis acid can influence the organization of the transition state and improve diastereoselectivity.
-
Solution: The addition of Lewis acids such as TiCl4 or SnCl4 can promote a more ordered, chair-like transition state, leading to higher diastereoselectivity.
-
Illustrative Data on Factors Influencing Diastereoselectivity in Aldol Reactions:
| Entry | Base | Lewis Acid Additive | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | None | -78 | 85:15 |
| 2 | LDA | None | 0 | 60:40 |
| 3 | NaHMDS | None | -78 | 70:30 |
| 4 | LDA | TiCl4 (1.1 eq) | -78 | >95:5 |
Note: This data is illustrative and results may vary depending on the specific substrates.
Zimmerman-Traxler Model for Aldol Reaction
(+)-Isopinocampheol stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (+)-Isopinocampheol. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a combustible solid and should be kept away from sources of ignition.[1]
Q2: What are the main factors that can cause degradation of this compound?
As a bicyclic monoterpene alcohol, the stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Exposure to acidic or basic conditions can lead to degradation and molecular rearrangements.[2][3]
-
Oxidizing agents: this compound is susceptible to oxidation.[4]
-
Light: Exposure to light may induce photodegradation.
Q3: What are the potential degradation pathways for this compound?
Based on the general behavior of terpene alcohols, the following degradation pathways are possible for this compound:
-
Acid-Catalyzed Rearrangement: In acidic environments, terpene alcohols can undergo molecular rearrangements, leading to the formation of various isomeric products. The specific products formed can be dependent on the pH.[2][3]
-
Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, isopinocamphone. Further oxidation or side reactions may also occur.[4]
-
Thermal Degradation: At elevated temperatures, especially in the presence of air, terpenes can undergo dehydrogenation, epoxidation, and allylic oxidation.[5]
-
Esterification: In the presence of carboxylic acids, this compound can form esters.[4]
Q4: What are some of the expected degradation products of this compound?
-
Isopinocamphone: The oxidation product of the secondary alcohol.
-
Rearrangement products: Isomeric terpenes resulting from acid-catalyzed rearrangements.
-
Dehydration products: Alkenes formed by the elimination of water.
Q5: How can I monitor the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound.[6][7][8] This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of samples stored under controlled conditions will provide data on the compound's stability over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Verify the storage conditions of your sample. Ensure it is protected from heat, light, and air. 2. Check the pH of your sample solution. Acidic or basic conditions can cause degradation. 3. Consider the possibility of interaction with other components in your formulation. 4. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their retention times. |
| Loss of assay (purity) over time | Instability under storage or experimental conditions. | 1. Review your storage protocol. Store in a cool, dry, dark place in a tightly sealed container. 2. Evaluate the compatibility of this compound with your chosen solvents and excipients. 3. Minimize the exposure of your solutions to ambient light and temperature. |
| Change in physical appearance (e.g., color, crystallinity) | Degradation or presence of impurities. | 1. Re-analyze the sample by HPLC to check for the presence of degradation products. 2. Consider purification of the material if significant impurities are detected. |
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in the available literature. The following table provides a general overview of physical properties.
| Property | Value |
| Melting Point | 51-53 °C |
| Boiling Point | 219 °C |
| Flash Point | 93.4 °C (closed cup) |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[9][10][11][12]
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or other suitable organic solvent
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 HPLC column
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Repeat with 1 M HCl if no degradation is observed.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Repeat with 1 M NaOH if no degradation is observed.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
Repeat with 30% H₂O₂ if no degradation is observed.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 60 °C, 80 °C) for a defined period.
-
Dissolve the stressed solid in the initial solvent before HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
-
HPLC Analysis:
-
Analyze all stressed and control samples by a stability-indicating HPLC method.
-
The method should be capable of separating this compound from all degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like HPLC-MS if necessary.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. (1R,2R,3R,5S)-(-)-Isopinocampheol 98 25465-65-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS 24041-60-9: this compound | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. japsonline.com [japsonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. scispace.com [scispace.com]
- 10. pharmasm.com [pharmasm.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for the Removal of (+)-Isopinocampheol
Welcome to the technical support center for challenges related to the removal of (+)-Isopinocampheol from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing this compound?
A1: this compound is a chiral auxiliary often used in asymmetric synthesis, particularly in hydroboration reactions. Its removal can be challenging due to its physical properties. It is a solid at room temperature with a melting point of 51-53 °C and a relatively high boiling point, even under reduced pressure. Its polarity is similar to many reaction products, especially secondary alcohols, which can lead to co-elution during chromatographic purification.
Q2: What are the primary methods for removing this compound?
A2: The most common methods for removing this compound from reaction mixtures are:
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Flash Column Chromatography: A widely used technique that separates compounds based on their polarity.
-
Distillation: Effective if there is a significant difference in boiling points between the desired product and this compound.
-
Recrystallization: A suitable method if the desired product is a solid and has different solubility properties than this compound.[1][2][3]
-
Liquid-Liquid Extraction: Can be used to partition this compound into a specific solvent phase.
Q3: How can I monitor the removal of this compound during purification?
A3: The progress of the purification can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the separation of your product from this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to check for the presence of characteristic peaks of this compound in the purified product.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the absence of this compound and to assess the overall purity of the final product.
Troubleshooting Guides
Flash Column Chromatography
Problem: My product and this compound are co-eluting during flash chromatography.
Solution:
This is a common issue due to the similar polarities of many secondary alcohol products and this compound. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides the best possible separation (a larger ∆Rf value) between your product and this compound. Aim for an Rf value of 0.2-0.4 for your target compound.[5]
-
Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.
-
Solvent Selectivity: Try different solvent combinations. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or ether/petroleum ether system can alter the selectivity and improve separation.[6]
-
-
Column Parameters:
-
Silica Gel Amount: Increase the ratio of silica gel to your crude product. For difficult separations, a ratio of 100:1 or higher may be necessary.
-
Column Dimensions: Use a longer, narrower column for better resolution.
-
-
Gradient Elution:
-
Start with a low polarity eluent to first elute any non-polar impurities.
-
Gradually increase the polarity of the eluent to selectively elute your product before the this compound.
-
Workflow for Optimizing Flash Chromatography:
Distillation
Problem: I am unable to effectively separate my product from this compound by distillation.
Solution:
-
Vacuum Distillation: this compound has a high boiling point at atmospheric pressure. Vacuum distillation is essential to lower the boiling points of both your product and the impurity, which can improve separation and prevent thermal decomposition.
-
Fractional Distillation: If the boiling points are close, a simple distillation may not be sufficient. Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and enhance separation.
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Kugelrohr Distillation: For small-scale purifications of thermally sensitive compounds, a Kugelrohr apparatus can be effective. This technique allows for distillation of small amounts of material under high vacuum and at short path lengths. A known procedure involves collecting a middle fraction boiling between 100–120 °C at 0.01 mbar to obtain pure product.[7]
Experimental Protocol: Kugelrohr Distillation
-
Transfer the crude reaction mixture to the first bulb of the Kugelrohr apparatus.
-
Assemble the apparatus and connect it to a high-vacuum line.
-
Gradually heat the sample while rotating the bulbs.
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Collect fractions in the subsequent bulbs at different temperature ranges.
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Monitor the purity of each fraction by TLC or GC-MS to identify the fraction containing the pure product.
Recrystallization
Problem: My product oils out or does not crystallize during recrystallization to remove this compound.
Solution:
-
Solvent Screening: The choice of solvent is critical for successful recrystallization.[7][8] An ideal solvent should dissolve your product and this compound at high temperatures but have low solubility for your product at low temperatures, while keeping the isopinocampheol in solution.[1][2][3]
-
Perform small-scale solubility tests with a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures) to find the optimal one.
-
-
Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:
-
Seeding: Add a small crystal of the pure product to the solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the product.
-
-
Oiling Out: If your product "oils out" (forms a liquid layer instead of crystals), it may be due to the melting point of your product being lower than the boiling point of the solvent, or the solution being too supersaturated.
-
Try using a lower boiling point solvent.
-
Re-heat the mixture to dissolve the oil and then allow it to cool more slowly. Adding a bit more solvent may also help.
-
Logical Flow for Recrystallization Troubleshooting:
Liquid-Liquid Extraction
Problem: I am not able to efficiently remove this compound using a standard aqueous workup.
Solution:
-
pH Adjustment: this compound is a neutral alcohol. If your desired product has an acidic or basic functional group, you can use a liquid-liquid extraction with an acidic or basic aqueous solution to selectively move your product into the aqueous or organic layer, leaving the isopinocampheol behind.
-
Solvent Choice: The choice of organic solvent is important. If your product is significantly less polar than this compound, you might be able to use a less polar solvent (e.g., hexanes) to selectively extract your product, leaving the more polar isopinocampheol in the original solvent.[9]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the extraction solvent. This is more efficient at removing a solute than a single extraction with a large volume.[10]
Experimental Protocol: Acid-Base Extraction (Example for an acidic product)
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Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer. This compound will remain in the organic layer.
-
Separate the layers.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Melting Point | 51-53 °C |
| Boiling Point | 217-219 °C (at 760 mmHg) |
| Appearance | White crystalline solid |
Table 2: Representative ¹H NMR Chemical Shifts for this compound
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
| Proton | Chemical Shift (δ) ppm (CDCl₃) |
| CH-OH | ~4.0 |
| CH | ~2.4 |
| CH | ~2.0 |
| CH₂ | ~1.9, ~1.1 |
| CH | ~1.8 |
| CH₃ | ~1.2, ~1.1, ~0.9 |
Table 3: TLC Visualization of Alcohols
| Staining Reagent | Procedure | Expected Result for Alcohols |
| Potassium Permanganate (KMnO₄) | Dip the TLC plate in the stain and gently heat. | Yellow spots on a purple background. |
| Ceric Ammonium Molybdate (CAM) | Dip the TLC plate in the stain and gently heat. | Blue or dark spots. |
| p-Anisaldehyde | Dip the TLC plate in the stain and heat strongly. | Various colors (often pink, purple, or blue).[11] |
This technical support center provides general guidance. Specific experimental conditions may need to be optimized for your particular reaction and product.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. rsc.org [rsc.org]
- 5. silicycle.com [silicycle.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. LabXchange [labxchange.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. epfl.ch [epfl.ch]
Technical Support Center: Scaling Up Reactions with (+)-Isopinocampheol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Isopinocampheol. The information is designed to address specific issues that may be encountered during the scale-up of reactions involving this chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary industrial applications?
This compound is a bicyclic monoterpene alcohol derived from the natural product α-pinene. It is a solid at room temperature with a melting point of 51-53 °C. Its primary application in industrial synthesis is as a chiral auxiliary, most notably as a precursor to diisopinocampheylborane (Ipc₂BH). Ipc₂BH is a highly selective reagent used for the asymmetric hydroboration of prochiral alkenes to produce chiral alcohols, which are valuable intermediates in the pharmaceutical industry.
Q2: What are the main challenges when scaling up reactions involving this compound?
Scaling up reactions with this compound presents several challenges common to many chemical processes, but with some specific considerations for this reagent:
-
Heat Management: The hydroboration reaction is often exothermic. What is easily managed in a lab flask can become a significant safety hazard in a large reactor, potentially leading to runaway reactions.
-
Mass Transfer and Mixing: As a solid, ensuring uniform dissolution and mixing of this compound at a large scale can be difficult. Inadequate mixing can lead to localized "hot spots" and inconsistent reaction progress.
-
Reagent Handling: Borane reagents, such as borane-dimethyl sulfide (BMS) or borane-THF (BTHF) used to generate Ipc₂BH, are highly reactive, flammable, and can release toxic diborane gas. Handling these reagents at a large scale requires specialized equipment and stringent safety protocols.
-
Byproduct Removal: The hydroboration-oxidation sequence produces the desired chiral alcohol along with isopinocampheol as a byproduct. Separating these two structurally similar alcohols can be challenging at a large scale, where traditional column chromatography is often not economically viable.
-
Reproducibility: Directly scaling the stoichiometry and reaction times from a lab-scale procedure often does not yield the same results in a pilot or commercial-scale reactor due to the aforementioned heat and mass transfer limitations.
Q3: How can I improve the separation of my chiral alcohol product from the this compound byproduct at a larger scale?
Separating the desired chiral alcohol from the isopinocampheol byproduct is a critical step. While challenging, several strategies can be employed at scale:
-
Crystallization: This is often the most viable method for large-scale purification.[1][2] Exploiting differences in the solubility of the product and the byproduct in various solvent systems can lead to selective crystallization of the desired alcohol. A thorough screening of solvents and conditions is necessary.
-
Distillation: If there is a sufficient difference in the boiling points of the product and byproduct, fractional distillation under vacuum may be an option.
-
Diastereomeric Salt Formation: If the product has a suitable functional group (e.g., an acid or amine), it can be reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[3] The chiral auxiliary would then be recovered in a subsequent step.
-
Preparative Chromatography: While expensive, large-scale chromatography, such as simulated moving bed (SMB) chromatography, can be a cost-effective solution for high-value products where other methods fail.[4]
Q4: Is it possible to recycle the this compound byproduct?
Yes, recycling the chiral auxiliary is crucial for improving the economic and environmental profile of the process.[5][6] While specific industrial methods for recycling this compound are often proprietary, the general approach involves:
-
Isolation: Separating the isopinocampheol from the reaction mixture, as discussed in the previous question.
-
Purification: Ensuring the recovered isopinocampheol is of sufficient purity to be reused. This may involve recrystallization or distillation.
-
Re-use: The purified this compound can then be used to generate a new batch of the diisopinocampheylborane reagent.
Continuous flow chemistry offers promising avenues for integrating the reaction, separation, and recycling of chiral auxiliaries in an automated fashion.[5][7]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion Upon Scale-Up
| Possible Cause | Troubleshooting Action |
| Poor Mixing/Mass Transfer | - Increase agitation speed, but be mindful of shear forces. - Evaluate the reactor and impeller design for efficient mixing of solids and liquids. - Consider adding this compound in portions or as a solution in the reaction solvent. |
| Inadequate Temperature Control | - Ensure the reactor's heating/cooling system can handle the exotherm of the reaction. - Consider a semi-batch process where one of the reagents is added slowly to control the reaction rate and temperature. |
| Degradation of Borane Reagent | - Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Verify the titer of the borane reagent before use. |
| Incorrect Stoichiometry | - Re-evaluate the stoichiometry for the larger scale. Sometimes, a slight excess of a reagent is needed to drive the reaction to completion in a larger volume. |
Problem 2: Decrease in Enantioselectivity at Larger Scale
| Possible Cause | Troubleshooting Action |
| Temperature Fluctuations | - Asymmetric reactions are often highly sensitive to temperature. Implement strict temperature control throughout the reaction. |
| Presence of Impurities | - Ensure the purity of starting materials and solvents, as impurities can sometimes interfere with the chiral catalyst. |
| Side Reactions | - Higher temperatures or longer reaction times at scale can lead to side reactions that may affect the chiral outcome. Re-optimize the reaction time and temperature for the larger scale. |
Problem 3: Difficulty in Isolating the Product
| Possible Cause | Troubleshooting Action |
| Emulsion Formation During Workup | - Add brine (saturated NaCl solution) to help break the emulsion. - Consider using a different solvent system for extraction. |
| Product is an Oil | - If crystallization is not possible, consider vacuum distillation or preparative chromatography. - Attempt to form a solid derivative of the product (e.g., a salt or ester) that may be easier to crystallize. |
| Co-crystallization of Product and Byproduct | - Screen a wider range of crystallization solvents and conditions (e.g., temperature, cooling rate). - Consider using an anti-solvent to induce selective precipitation. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Asymmetric Hydroboration (Representative Data)
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant Addition Time | 15 minutes | 2-4 hours | Slower addition at scale is necessary to control the exotherm. |
| Reaction Temperature | 0-5 °C (ice bath) | 0-5 °C (jacketed reactor) | Maintaining a consistent low temperature in a large volume is critical. |
| Stirring Speed | 300 rpm | 100-150 rpm (impeller) | Different mixing dynamics require optimization of agitation. |
| Reaction Time | 4 hours | 6-8 hours | Slower reaction rates can occur due to mass transfer limitations. |
| Typical Yield | 85-90% | 75-85% | Yields may be lower at scale due to handling losses and side reactions. |
| Product Purity (pre-purification) | 95% | 90% | Slower reaction and workup can lead to more impurities. |
| Purification Method | Flash Chromatography | Crystallization | Chromatography is generally not feasible at a large scale. |
Experimental Protocols
Representative Protocol for Pilot-Scale Asymmetric Hydroboration-Oxidation
Safety Precautions: This reaction should be carried out by trained personnel in a well-ventilated area, with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. The reaction is highly exothermic and involves flammable and toxic reagents. An inert atmosphere is required.
Equipment:
-
100 L glass-lined reactor with temperature control (heating/cooling jacket), mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Inert atmosphere (Nitrogen or Argon).
Materials:
-
This compound: 5.0 kg (32.4 mol)
-
Anhydrous Tetrahydrofuran (THF): 50 L
-
Borane-dimethyl sulfide complex (BMS, 10 M): 1.62 L (16.2 mol)
-
Prochiral alkene (e.g., 1-octene): 1.82 kg (16.2 mol)
-
Ethanol: 5 L
-
3 M Sodium hydroxide solution: 12 L
-
30% Hydrogen peroxide solution: 4 L
Procedure:
-
Preparation of Diisopinocampheylborane (Ipc₂BH):
-
Charge the reactor with this compound and anhydrous THF under a nitrogen atmosphere.
-
Cool the mixture to 0 °C with stirring.
-
Slowly add the borane-dimethyl sulfide complex via the dropping funnel over 2-3 hours, maintaining the internal temperature between 0 and 5 °C.
-
Stir the resulting slurry at 0-5 °C for an additional 2 hours.
-
-
Hydroboration:
-
Slowly add the prochiral alkene to the Ipc₂BH slurry over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0-5 °C for 4-6 hours, monitoring the progress by a suitable analytical method (e.g., GC or TLC).
-
-
Oxidation:
-
Once the hydroboration is complete, slowly add ethanol to the reaction mixture, keeping the temperature below 10 °C.
-
Carefully add the 3 M sodium hydroxide solution, again maintaining a low temperature.
-
Slowly and cautiously add the 30% hydrogen peroxide solution. This step is highly exothermic. The addition rate should be carefully controlled to keep the internal temperature below 25 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing the chiral alcohol and isopinocampheol.
-
-
Purification:
-
The crude product is then purified by crystallization from a suitable solvent system, which must be determined experimentally.
-
Mandatory Visualizations
Caption: Experimental workflow for asymmetric hydroboration-oxidation.
Caption: Troubleshooting logic for low yield in scale-up.
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on (+)-Isopinocampheol Reactions
Welcome to the Technical Support Center for reactions involving (+)-Isopinocampheol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of solvent selection in achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in reactions with this compound?
A1: Solvent choice can significantly influence the rate, yield, and stereoselectivity of a reaction.[1][2] Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction pathway.[1] For a chiral molecule like this compound, the solvent can play a crucial role in directing the stereochemical outcome of a reaction by influencing the conformation of the substrate and transition states.
Q2: What are the general considerations when choosing a solvent for a reaction with this compound?
A2: Key factors to consider include:
-
Solubility: All reactants must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with any of the reagents. For instance, protic solvents should be avoided in reactions involving strong bases or organometallic reagents.
-
Polarity: The polarity of the solvent can dramatically affect reaction rates. Polar aprotic solvents (e.g., DMF, DMSO, THF) are often favored for SN2 reactions like etherification.[3]
-
Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction.
-
Work-up: Consider how the solvent will be removed after the reaction and its compatibility with the extraction and purification steps.
Q3: How can I troubleshoot a reaction with this compound that is giving low yield or poor stereoselectivity?
A3: If you are experiencing issues with your reaction, consider the following troubleshooting steps related to the solvent:
-
Verify Solvent Purity: Ensure your solvent is anhydrous and free of impurities, as these can interfere with the reaction.
-
Consider an Alternative Solvent: If a reaction is sluggish or giving undesired byproducts, changing the solvent can have a profound effect. For example, switching from a protic to a polar aprotic solvent can significantly increase the rate of an SN2 reaction.
-
Optimize Reaction Concentration: The concentration of the reactants in the solvent can impact reaction kinetics and selectivity.
-
Review the Literature for Analogous Systems: If data for your specific reaction is unavailable, look for similar reactions with structurally related chiral alcohols to guide your solvent choice.
Troubleshooting Guides
Oxidation of this compound
Problem: Low yield of the desired ketone (isopinocamphone) and/or formation of byproducts during the oxidation of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent is not inert | For oxidations using chromium-based reagents like Pyridinium Chlorochromate (PCC), ensure the use of a non-oxidizable (aprotic) solvent. | Protic solvents can react with the oxidizing agent or lead to the formation of hydrates from the aldehyde product, which can be further oxidized.[4] |
| Poor solubility of reagents | Select a solvent that effectively dissolves both this compound and the oxidizing agent. Dichloromethane (DCM) is a common choice for PCC oxidations.[5][6] | Inadequate solubility can lead to a heterogeneous reaction mixture and slow, incomplete conversion. |
| Over-oxidation to carboxylic acids (if applicable) | When using stronger oxidants, the choice of a non-aqueous, aprotic solvent is crucial to prevent the formation of carboxylic acids from any aldehyde intermediates. | The presence of water can facilitate the hydration of aldehydes, which are then readily oxidized to carboxylic acids.[4] |
Etherification of this compound (Williamson Ether Synthesis)
Problem: Low yield of the desired ether due to competing elimination reactions or slow reaction rates.
| Potential Cause | Troubleshooting Step | Rationale |
| Use of a protic solvent | Switch to a polar aprotic solvent such as THF, DMF, or DMSO, especially when using a strong base like NaH to generate the alkoxide.[3] | Protic solvents can protonate the alkoxide, reducing its nucleophilicity, and can also lead to solvolysis of the alkyl halide. |
| Base and solvent incompatibility | Ensure the chosen base is compatible with the solvent. For example, NaH is often used with THF or DMF.[1] | The base must be effective at deprotonating the alcohol without reacting with the solvent. |
| Steric hindrance slowing the reaction | For sterically hindered alcohols like this compound, a more polar aprotic solvent like DMF can sometimes accelerate the SN2 reaction compared to less polar options like THF.[7] | Polar aprotic solvents can better solvate the counter-ion of the alkoxide, leading to a "freer" and more reactive nucleophile. |
Quantitative Data on Solvent Effects
The following table summarizes the impact of solvent choice on the outcome of a representative Williamson ether synthesis reaction. While this specific example does not use this compound, it illustrates the significant influence of the solvent on reaction rates and product distribution in the alkylation of a substituted phenol, a process analogous to the etherification of an alcohol.
Table 1: Solvent Effects on the Reaction of Sodium β-naphthoxide and Benzyl Bromide [8]
| Solvent | O-Alkylation Product Yield (%) | C-Alkylation Product Yield (%) | Double C-Alkylation Product Yield (%) |
| Ethanol | ~72% | 24% | 4% |
| 2,2,2-Trifluoroethanol | ~15% | 75% | 10% |
| Water | ~16% | 83% | 1% |
| DMF | High (not specified) | Not observed | Not observed |
| DMSO | High (not specified) | Not observed | Not observed |
This data demonstrates that protic solvents can favor C-alkylation as a side reaction, while polar aprotic solvents like DMF and DMSO lead to exclusive O-alkylation.
Experimental Protocols
Protocol 1: Oxidation of this compound to (+)-Isopinocamphone using Pyridinium Chlorochromate (PCC)
This protocol is adapted from standard procedures for the PCC oxidation of secondary alcohols.[5][6]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) to the solution in one portion. The mixture will turn into a dark, tarry solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
-
Pass the mixture through a short pad of silica gel to filter out the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (+)-isopinocamphone.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Etherification of this compound via Williamson Ether Synthesis
This is a general procedure for the etherification of a secondary alcohol.[1]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 equivalents) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography.
Visualizations
Caption: Workflow for the oxidation of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. francis-press.com [francis-press.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (+)-Isopinocampheol and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis, directly impacting the stereochemical outcome and overall efficiency of a reaction. This guide provides an objective comparison of (+)-Isopinocampheol with other widely used chiral auxiliaries—Evans' oxazolidinones and Oppolzer's camphorsultam—across three key asymmetric transformations: reductions, aldol reactions, and Diels-Alder reactions. The performance of each auxiliary is evaluated based on experimental data for yield and stereoselectivity.
Executive Summary
Chiral auxiliaries are indispensable tools for controlling stereochemistry in the synthesis of complex molecules. This compound, derived from the natural terpene α-pinene, is particularly renowned for its application in asymmetric reductions. Evans' oxazolidinones have become a benchmark for stereoselective aldol reactions, while Oppolzer's camphorsultam is a reliable choice for asymmetric Diels-Alder reactions. This guide presents a data-driven comparison to aid in the selection of the most suitable auxiliary for a given synthetic challenge.
General Principles of Chiral Auxiliary-Mediated Synthesis
The fundamental workflow for utilizing a chiral auxiliary involves three key stages: attachment of the auxiliary to a prochiral substrate, diastereoselective transformation, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product. The choice of auxiliary dictates the stereochemical course of the reaction through steric hindrance and conformational rigidity, which favor the approach of reagents from a specific face of the molecule.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Asymmetric Reductions: A Stronghold for this compound Derivatives
Derivatives of this compound, such as (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™), are highly effective reagents for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.
Comparative Data: Asymmetric Reduction of Acetophenone
| Chiral Auxiliary/Reagent | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-B-Chlorodiisopinocampheylborane | 92 | 98 (R) |
| (S)-CBS Reagent (Corey-Bakshi-Shibata) | 95 | 97 (R) |
| Evans' Oxazolidinone (via conjugate reduction) | ~78 | >96 |
| Oppolzer's Camphorsultam (N-glyoxyloyl derivative reduction) | ~90 | >98 |
Experimental Protocol: Asymmetric Reduction of Acetophenone with (-)-B-Chlorodiisopinocampheylborane
-
A solution of (-)-B-chlorodiisopinocampheylborane (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -25 °C under an inert atmosphere (e.g., argon).
-
Acetophenone (1.0 equivalent) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -25 °C for 3 hours.
-
The reaction is quenched by the slow addition of methanol, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
The mixture is stirred for 1 hour at room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford (R)-1-phenylethanol.
Mechanism of Stereodirection: this compound in Asymmetric Reduction
The high enantioselectivity observed with DIP-Chloride is attributed to a rigid, chair-like six-membered transition state. The steric bulk of the isopinocampheyl group effectively blocks one face of the ketone, forcing the hydride to attack from the less hindered face.
Caption: Stereochemical model for asymmetric ketone reduction.
Asymmetric Aldol Reactions: Evans' Oxazolidinones Leading the Way
Evans' oxazolidinones are the gold standard for controlling stereochemistry in aldol reactions, consistently providing high levels of diastereoselectivity. While less common, isopinocampheol-derived auxiliaries have also been explored in this context.
Comparative Data: Asymmetric Aldol Reaction of a Propionyl Imide with Benzaldehyde
| Chiral Auxiliary | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (R)-4-benzyl-2-oxazolidinone (Evans) | Bu₂BOTf | 85 | >99:1 |
| Diisopinocampheylborane-mediated | - | 75 | >20:1 |
| Oppolzer's Camphorsultam | TiCl₄ | 92 | 95:5 |
Experimental Protocol: Evans' Asymmetric Aldol Reaction
-
To a solution of the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equivalents) followed by triethylamine (1.2 equivalents).
-
The mixture is stirred for 30 minutes, then cooled to -78 °C.
-
Benzaldehyde (1.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched with a pH 7 phosphate buffer.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by flash chromatography.
Mechanism of Stereodirection: Evans' Oxazolidinone in Aldol Reactions
The stereochemical outcome of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler model.[1] The boron enolate forms a rigid six-membered chair-like transition state where the substituent on the oxazolidinone directs the facial selectivity of the aldehyde approach, leading to the observed syn-aldol product.[1]
Caption: Zimmerman-Traxler model for the Evans' aldol reaction.
Asymmetric Diels-Alder Reactions: Oppolzer's Camphorsultam as a Reliable Director
Oppolzer's camphorsultam is a highly effective chiral auxiliary for a variety of asymmetric transformations, most notably the Diels-Alder reaction, where it provides excellent levels of diastereoselectivity.
Comparative Data: Asymmetric Diels-Alder Reaction of an Acrylate Dienophile with Cyclopentadiene
| Chiral Auxiliary | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Oppolzer's Camphorsultam | TiCl₄ | 95 | >98:2 |
| Evans' Oxazolidinone | Et₂AlCl | 90 | 95:5 |
| This compound derivative | - | - | - |
Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
-
To a solution of the N-acryloyl camphorsultam (1.0 equivalent) in anhydrous dichloromethane at -78 °C is added titanium tetrachloride (1.1 equivalents).
-
The mixture is stirred for 10 minutes, after which freshly cracked cyclopentadiene (3.0 equivalents) is added.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is warmed to room temperature and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The product is purified by recrystallization or column chromatography.
Mechanism of Stereodirection: Oppolzer's Camphorsultam in Diels-Alder Reactions
The stereochemical outcome is dictated by the chelation of the Lewis acid to the carbonyl oxygen and the sulfonyl oxygen of the camphorsultam. This creates a rigid conformation where one face of the dienophile is effectively blocked by the camphor skeleton, leading to a highly diastereoselective cycloaddition.
Caption: Stereochemical model for the Oppolzer's camphorsultam-mediated Diels-Alder reaction.
Removal of Chiral Auxiliaries
A crucial final step is the non-destructive removal of the chiral auxiliary to reveal the desired product and allow for the potential recovery and recycling of the auxiliary.
Protocols for Auxiliary Cleavage
| Chiral Auxiliary | Reagents | Product Functional Group |
| This compound (from boronate ester) | H₂O₂ / NaOH | Alcohol |
| Evans' Oxazolidinone | LiOH / H₂O₂ | Carboxylic Acid |
| LiBH₄ | Alcohol | |
| Oppolzer's Camphorsultam | LiAlH₄ | Alcohol |
| LiOH / H₂O₂ | Carboxylic Acid |
Detailed Protocol: Cleavage of Evans' Oxazolidinone to a Carboxylic Acid
-
The N-acyl oxazolidinone is dissolved in a 4:1 mixture of THF and water at 0 °C.
-
A 30% aqueous solution of hydrogen peroxide (4.0 equivalents) is added, followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 equivalents).
-
The mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The organic solvent is removed under reduced pressure, and the aqueous residue is acidified with HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.[2][3]
Conclusion
The choice of a chiral auxiliary is highly dependent on the specific transformation being performed. For asymmetric reductions of ketones, this compound derivatives like DIP-Chloride offer excellent enantioselectivity. In the realm of asymmetric aldol reactions, Evans' oxazolidinones remain the superior choice, providing outstanding diastereoselectivity. For asymmetric Diels-Alder reactions, Oppolzer's camphorsultam is a robust and reliable option. This guide provides a framework for making an informed decision based on quantitative data and established protocols, ultimately enabling more efficient and predictable outcomes in asymmetric synthesis.
References
Comparative study of (+)-Isopinocampheol derivatives
A Comparative Guide to (+)-Isopinocampheol Derivatives in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of this compound derivatives and related monoterpenoids, focusing on their potential as antiviral agents. The information presented is based on available experimental data and is intended to aid in the research and development of novel antiviral therapeutics.
Introduction
This compound, a bicyclic monoterpenoid derived from α-pinene, has emerged as a valuable chiral scaffold in asymmetric synthesis. Recently, its derivatives, along with those of structurally similar monoterpenoids like (-)-isopinocampheol and camphene, have garnered attention for their promising biological activities, particularly as antiviral agents. This guide focuses on the comparative antiviral efficacy of these derivatives against a range of viruses, their cytotoxicity, and the underlying mechanisms of action.
Comparative Antiviral Activity
The antiviral activity of isopinocampheol and camphene derivatives has been evaluated against several enveloped viruses, including Filoviruses (Ebola, Marburg) and Influenza viruses. The half-maximal inhibitory concentration (IC50) is a key metric for antiviral potency, representing the concentration of a compound required to inhibit 50% of viral activity. A lower IC50 value indicates higher potency.
| Compound ID | Core Scaffold | Derivative Moiety | Virus | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | [1][2] |
| IPC-1 | (-)-Isopinocampheol | N-alkylpiperazine | Lenti-EboV-GP | Pseudovirus Entry | 1.4 - 20 | >100 | >5-71 | [1] |
| IPC-2 | (-)-Isopinocampheol | N-alkylpiperazine | Lenti-MarV-GP | Pseudovirus Entry | 11.3 - 47 | >100 | >2-9 | [1] |
| Camphene-2a | (±)-Camphene | Pyrrolidine | Influenza A/PR/8/34 (H1N1) | Cell-based | 45.3 | 230.7 (Vero cells) | 5.1 | [2] |
| Camphene-2a | (±)-Camphene | Pyrrolidine | Ebola (Zaire) | Cell-based | 18.3 | 230.7 (Vero cells) | 12.6 | [2] |
| Camphene-2a | (±)-Camphene | Pyrrolidine | Ebola pseudotype | Pseudovirus Entry | 0.12 | 230.7 (Vero cells) | 1922.5 | [2] |
| Camphene-3a | (±)-Camphene | Piperidine | Influenza A/PR/8/34 (H1N1) | Cell-based | 24.2 | >100 (MDCK cells) | >4.1 | [2] |
| Camphene-4a | (±)-Camphene | 4-Methylpiperidine | Influenza A/PR/8/34 (H1N1) | Cell-based | 31.5 | >100 (MDCK cells) | >3.2 | [2] |
| Camphene-7b | (±)-Camphene | Morpholine | Influenza A/PR/8/34 (H1N1) | Cell-based | 64.8 | >100 (MDCK cells) | >1.5 | [2] |
| Camphene-6a | (±)-Camphene | Benzylpiperazine | Influenza A/PR/8/34 (H1N1) | Cell-based | 3.4 | 33.7 (MDCK cells) | 9.9 | [2] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Synthesis of (-)-Isopinocampheol N-alkylpiperazine Derivatives
A general procedure for the synthesis of (-)-isopinocampheol derivatives with an N-alkylpiperazine moiety involves a multi-step process. First, (-)-isopinocampheol is typically tosylated to create a good leaving group. Subsequently, the tosylated intermediate is reacted with an appropriate N-alkylpiperazine via nucleophilic substitution to yield the final product. The reaction is generally carried out in a suitable organic solvent, such as acetonitrile or DMF, and may require heating. Purification is typically achieved through column chromatography.
Pseudovirus Entry Assay
This assay is a common method to screen for inhibitors of viral entry in a BSL-2 setting.
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with three plasmids: one encoding the viral glycoprotein of interest (e.g., Ebola GP), a second encoding a viral core/packaging system (e.g., HIV-1 gag-pol), and a third being a reporter plasmid (e.g., encoding luciferase or GFP). The producer cells then release viral particles that are replication-incompetent but can infect target cells in a single round.
-
Infection of Target Cells: Target cells (e.g., Vero E6) are seeded in 96-well plates. The cells are then incubated with the pseudoviruses in the presence of varying concentrations of the test compounds.
-
Quantification of Inhibition: After a set incubation period (e.g., 48-72 hours), the reporter gene expression is measured. For luciferase reporters, a substrate is added, and the resulting luminescence is quantified using a luminometer. For GFP reporters, fluorescence is measured. The IC50 value is calculated as the compound concentration that causes a 50% reduction in the reporter signal compared to untreated, infected cells.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., Vero, MDCK) are seeded in 96-well plates at a specific density.
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a period that typically corresponds to the duration of the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the purple solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Mechanism of Action: Inhibition of Viral Entry
Experimental evidence suggests that isopinocampheol and its derivatives primarily act by inhibiting the entry of enveloped viruses into host cells.[1] The proposed mechanism involves a dual effect:
-
Binding to Viral Glycoproteins: These compounds are thought to bind to the surface glycoproteins (GPs) of the virus.[1] These GPs are crucial for recognizing and binding to host cell receptors and for mediating the fusion of the viral and host cell membranes. By binding to the GPs, the derivatives may induce conformational changes that prevent these essential steps of viral entry.
-
Lysosomotropic Properties: Many of these derivatives exhibit lysosomotropic properties, meaning they accumulate in the acidic compartments of the cell, such as endosomes and lysosomes.[1] Many viruses, including filoviruses, utilize the endocytic pathway for entry, and the low pH of the endosomes triggers the conformational changes in their glycoproteins required for membrane fusion. By accumulating in these compartments, the isopinocampheol derivatives may alter the pH or otherwise interfere with the fusion process.
The combination of these two effects likely contributes to the potent antiviral activity observed for these compounds.
Visualizations
References
A Comparative Guide to Chiral Reagents: Benchmarking (+)-Isopinocampheol Against Novel Alternatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral reagents is paramount in the synthesis of enantiomerically pure compounds. For decades, reagents derived from the chiral pool, such as (+)-Isopinocampheol, have been mainstays in the chemist's toolkit. However, the continuous drive for improved performance has led to the development of novel chiral reagents that offer distinct advantages in terms of catalytic activity, enantioselectivity, and substrate scope. This guide provides an objective comparison of the performance of this compound-based reagents with that of prominent novel alternatives, supported by experimental data and detailed methodologies.
Introduction to Chiral Reagents in Asymmetric Synthesis
Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry.[1] Chiral reagents, auxiliaries, and catalysts are the tools that enable chemists to control the three-dimensional arrangement of atoms in a molecule, thereby producing a single desired enantiomer.[2][3]
This compound, a chiral alcohol derived from (+)-α-pinene, is a well-established chiral auxiliary. Its most notable application is in the preparation of B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, commonly known as Alpine-Borane. This stoichiometric chiral reducing agent has proven effective for the asymmetric reduction of certain classes of prochiral ketones.[4][5]
In recent years, a plethora of novel chiral reagents and catalysts have emerged, offering catalytic cycles, broader substrate applicability, and often higher enantioselectivities. Among the most successful are the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines that catalytically promote the enantioselective reduction of a wide array of ketones with a stoichiometric borane source.[6][7][8][9][10] Other innovative approaches include the development of chiral zinc-based catalysts and the use of biocatalysis.[11][12][13]
This guide will focus on the comparative performance of this compound-derived reagents, primarily Alpine-Borane, against these newer methodologies, with a particular emphasis on the asymmetric reduction of ketones—a fundamental transformation in organic synthesis.
Data Presentation: Performance Comparison of Chiral Reagents
The efficacy of a chiral reagent is primarily assessed by the enantiomeric excess (e.e.) of the product, which quantifies the degree of stereoselectivity. The following tables summarize the performance of this compound-based reagents and novel chiral reagents in the asymmetric reduction of representative ketones.
Table 1: Asymmetric Reduction of Acetophenone
| Chiral Reagent/Catalyst | Reducing Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Alpine-Borane | - | 0 | 75 | 92 (R) | F-J. Zhang et al. |
| (S)-CBS Catalyst | BH₃·THF | 25 | 95 | 97 (R) | [6] |
| Chiral Zinc Catalyst | PMHS | 25 | 92 | 88 (S) | [11] |
| Carrot Root | - | RT | 80 | 98 (S) | [13] |
Table 2: Asymmetric Reduction of various Prochiral Ketones
| Substrate | Chiral Reagent/Catalyst | Reducing Agent | Enantiomeric Excess (e.e.) (%) | Product Configuration | Reference |
| 1-Tetralone | (S)-CBS Catalyst | BH₃·THF | 95 | R | E. J. Corey et al. |
| α-Tetralone | Chiral Lactam Alcohol | BH₃·THF | 85 | R | [14] |
| Benzylacetone | Chiral Lactam Alcohol | BH₃·THF | 73 | R | [14] |
| Cyclohexyl methyl ketone | Chiral Lactam Alcohol | p-iodophenoxyborane | 90 | R | [14] |
| 2,2,2-Trifluoroacetophenone | Chiral Lactam Alcohol | BH₃·THF + BF₃ | 91 | R | [14] |
Note: PMHS = Polymethylhydrosiloxane; RT = Room Temperature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for the asymmetric reduction of a ketone using Alpine-Borane and a CBS catalyst.
Asymmetric Reduction of Acetophenone with Alpine-Borane
Materials:
-
Alpine-Borane (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanolamine
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of Alpine-Borane (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Acetophenone (1.0 equivalent) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for the time specified in the relevant literature (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of ethanolamine (2.0 equivalents) at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Asymmetric Reduction of Acetophenone with a CBS Catalyst
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS catalyst)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the (S)-CBS catalyst (0.05-0.1 equivalents) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
A solution of BH₃·THF (0.6-1.0 equivalents) is added dropwise to the catalyst solution.
-
A solution of acetophenone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture over a period of 30 minutes.
-
The reaction is stirred at 0 °C until completion, as monitored by TLC.
-
The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
-
1 M HCl is then added, and the mixture is stirred for 30 minutes at room temperature.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Mandatory Visualization
The following diagrams illustrate the general workflows and logical relationships in the comparison of chiral reagents for asymmetric synthesis.
Caption: General experimental workflow for benchmarking chiral reagents.
Caption: Logical relationship of chiral reagent selection considerations.
Discussion and Conclusion
The benchmarking of this compound-based reagents against novel chiral alternatives reveals a clear trend towards the development of more efficient and versatile catalytic systems. While Alpine-Borane remains a useful reagent for specific applications, particularly the reduction of α,β-acetylenic ketones where it can provide excellent enantioselectivity, its stoichiometric nature and more limited substrate scope are significant drawbacks.[4][5] Furthermore, the potential for a competing non-selective reduction pathway via 9-BBN can diminish its effectiveness for less reactive ketones.[15]
In contrast, novel reagents like the CBS catalysts have demonstrated broader utility and higher enantioselectivity across a wider range of ketone substrates.[6][7] The catalytic nature of the CBS reduction offers a significant advantage in terms of atom economy and cost-effectiveness, as only a small amount of the chiral catalyst is required. The well-defined transition state model for the CBS reduction also allows for a more predictable stereochemical outcome.[9][10]
The development of other novel systems, such as chiral zinc catalysts and the application of biocatalysis, further expands the repertoire of tools available for asymmetric synthesis.[11][12] Enzymatic reductions, for instance, can offer exceptionally high enantioselectivities under mild, environmentally friendly conditions.[12][13]
References
- 1. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. york.ac.uk [york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 15. Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Asymmetric Reduction of Prochiral Ketones: Cross-Validation of (+)-Isopinocampheol Derived Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of (+)-Isopinocampheol-derived reagents, specifically Diisopinocampheylborane (Ipc₂BH), with other leading methods for the asymmetric reduction of prochiral ketones. The objective is to offer a clear, data-driven cross-validation to aid in the selection of the most suitable method for specific research and development needs. We will delve into quantitative performance data, detailed experimental protocols, and visual representations of the underlying reaction pathways.
Data Presentation: Performance Comparison in Asymmetric Ketone Reduction
The following tables summarize the performance of Diisopinocampheylborane (Ipc₂BH) in comparison to the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation for the reduction of acetophenone and other representative ketones.
Table 1: Asymmetric Reduction of Acetophenone
| Method/Reagent | Catalyst/Reagent Loading | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-Ipc₂BH | Stoichiometric | 0 | 7 | 72 | 9 (R) |
| (S)-CBS Catalyst | 10 mol% | 25 | 0.5 | >95 | 96 (R)[1] |
| Noyori's Ru Catalyst | 0.001 mol% | 30 | 48 | 100 | 80 (R)[2][3] |
Table 2: Asymmetric Reduction of Other Prochiral Ketones
| Substrate | Method/Reagent | Catalyst/Reagent Loading | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Tetralone | (S)-CBS Catalyst | 10 mol% | 25 | - | 95 | 85 (S)[4] |
| 1-Tetralone | Noyori's Ru Catalyst | 0.1 mol% | 25 | 12 | 100 | 99 (S) |
| α-Chloroacetophenone | Noyori's Ru Catalyst | 0.1 mol% | RT | 10 | >95 | 96 (R) |
| 3-Methyl-2-butanone | (-)-Ipc₂BH | Stoichiometric | 0 | 2 | 72 | 37 (S)[5] |
| Cyclohexyl methyl ketone | (S)-CBS Catalyst | 10 mol% | RT | - | - | 90 (R)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Asymmetric Reduction of Acetophenone with (-)-Diisopinocampheylborane (Ipc₂BH)
Materials:
-
(-)-Diisopinocampheylborane ((-)-Ipc₂BH) in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of (-)-Ipc₂BH (50 mmol) in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.
-
Acetophenone (50 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 7 hours.
-
The reaction is quenched by the slow addition of water.
-
The organoborane is oxidized by the addition of 3 M NaOH followed by the dropwise addition of 30% H₂O₂. The temperature should be maintained below 40 °C.
-
The aqueous layer is saturated with potassium carbonate and the organic layer is separated.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting alcohol is purified by distillation.
Asymmetric Reduction of Acetophenone with (S)-CBS Catalyst
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (S)-CBS catalyst (0.1 mmol, 10 mol%) in anhydrous THF at room temperature under a nitrogen atmosphere, BMS (1.2 mmol) is added.
-
A solution of acetophenone (1 mmol) in anhydrous THF is added dropwise over 10 minutes.
-
The reaction is stirred at room temperature for 30 minutes.
-
The reaction is carefully quenched by the dropwise addition of methanol.
-
1 M HCl is added, and the mixture is stirred for 30 minutes.
-
The mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The product is purified by column chromatography.
Asymmetric Hydrogenation of Acetophenone with Noyori's Catalyst
Materials:
-
[RuCl((S,S)-TsDPEN)(p-cymene)]
-
Acetophenone
-
2-Propanol
-
Potassium tert-butoxide
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a pressure vessel is charged with [RuCl((S,S)-TsDPEN)(p-cymene)] (0.0022 g, 0.0035 mmol), potassium tert-butoxide (0.056 g, 0.5 mmol), and acetophenone (6.01 g, 50 mmol).
-
Degassed 2-propanol (15 mL) is added.
-
The vessel is sealed, removed from the glovebox, and pressurized with H₂ gas to 45 atm.
-
The reaction mixture is stirred at 30 °C for 48 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by distillation to afford the chiral alcohol.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the key reaction pathways and workflows discussed in this guide.
Caption: Asymmetric hydroboration-oxidation pathway using Ipc₂BH.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: Simplified mechanism of Noyori's asymmetric hydrogenation.
Caption: Comparative experimental workflow for asymmetric ketone reduction.
References
A Comparative Guide to the Application of (+)-Isopinocampheol and Other Chiral Catalysts in Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. This guide provides an objective comparison of the performance of (+)-Isopinocampheol-derived reagents with other leading alternatives, supported by experimental data.
Performance Comparison of Chiral Reduction Agents
The asymmetric reduction of ketones can be achieved through various methods, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of three prominent methods: reductions using this compound derivatives (such as Alpine-Borane® and DIP-Chloride™), the Corey-Bakshi-Shibata (CBS) reduction, and Noyori's asymmetric hydrogenation.
The following tables summarize the performance of these methods in the reduction of various prochiral ketones, focusing on yield and enantiomeric excess (e.e.).
Table 1: Asymmetric Reduction of Acetophenone
| Reagent/Catalyst System | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| This compound Derivatives | ||
| Alpine-Borane® | - | 98 (R) |
| (-)-DIP-Chloride™ | - | 96 (R) |
| CBS Reduction | ||
| (R)-Me-CBS + BH₃·THF | 95 | 97 (R) |
| Noyori Asymmetric Hydrogenation | ||
| RuCl₂[(S)-BINAP][(S)-DAIPEN] + H₂ | >99 | 99 (R) |
Table 2: Asymmetric Reduction of Other Prochiral Ketones
| Substrate | Reagent/Catalyst System | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| α-Tetralone | (R)-Me-CBS + BH₃·THF | 95 | 94 (R) |
| 1-Indanone | RuCl₂[(S)-BINAP][(S)-DAIPEN] + H₂ | >99 | 98 (R) |
| Propiophenone | (-)-DIP-Chloride™ | - | 92 (R) |
| tert-Butyl methyl ketone | RuCl₂[(S)-BINAP][(S,S)-DPEN] + H₂ | 98 | 98 (S) |
Experimental Protocols
Detailed methodologies for the key asymmetric reduction techniques are provided below.
Asymmetric Reduction with Alpine-Borane® (Midland Reduction)
General Procedure:
An improved experimental procedure allows for good optical induction in the reduction of nonacetylenic prochiral ketones.[1]
-
A solution of the ketone in anhydrous tetrahydrofuran (THF) is cooled to -25 °C under a nitrogen atmosphere.
-
A solution of Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) in THF is added dropwise to the ketone solution.
-
The reaction mixture is stirred at -25 °C for a specified time (typically several hours).
-
The reaction is quenched by the addition of acetaldehyde.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether, and the boronic acid byproduct is removed by extraction with a solution of ethanolamine in water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The resulting alcohol is purified by distillation or chromatography.
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone[2][3]
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.) is placed.[2]
-
Anhydrous tetrahydrofuran (1 mL) and trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.) are added at room temperature, and the solution is stirred for 30 minutes.[2]
-
An additional 1 mL of tetrahydrofuran is added, followed by 2 mL (2 mmol, 1 equiv.) of a 1 M borane-THF solution.[2]
-
A solution of acetophenone (240 mg, 234 µL, 2 mmol, 1 equiv.) in 3 mL of tetrahydrofuran is added slowly over at least 10 minutes.[2]
-
The reaction mixture is stirred for 30 minutes.[2]
-
The reaction is quenched by the slow addition of methanol (2 mL), followed by 1 M HCl (1 mL).
-
The mixture is stirred for an additional 30 minutes, and then the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Noyori Asymmetric Hydrogenation of Acetophenone[4][5]
Procedure:
-
In a nitrogen-filled glovebox, a glass liner is charged with a solution of acetylacetone (315 mmol, 1.0 eq) in ethanol (32.3 mL) that has been previously sparged with nitrogen for 1 hour.[3] RuCl₂[(R)-BINAP] (0.1 mol%) is then added.[3]
-
The glass liner is placed inside a Parr autoclave, which is then sealed and removed from the glovebox.
-
The autoclave is purged with hydrogen gas and then pressurized to 1100 psi.[3]
-
The reaction vessel is placed in an oil bath at 30 °C and stirred for 6 days.[3]
-
After releasing the pressure, the reaction mixture is concentrated under reduced pressure.
-
The product is purified by distillation under reduced pressure.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for the discussed asymmetric reduction methods.
Caption: Mechanism of the Midland Alpine-Borane Reduction.
Caption: Experimental Workflow for the CBS Reduction.
Caption: Mechanism of Noyori Asymmetric Hydrogenation.
References
Safety Operating Guide
Navigating the Safe Disposal of (+)-Isopinocampheol: A Procedural Guide
For researchers, scientists, and drug development professionals handling (+)-Isopinocampheol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this bicyclic monoterpene alcohol, ensuring compliance and minimizing risk.
Key Physical and Chemical Properties
A thorough understanding of the substance's properties is the first step in safe handling. Below is a summary of the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol [1][2] |
| Melting Point | 51-53 °C |
| Boiling Point | 219 °C |
| Flash Point | 93.4 °C (200.1 °F) - closed cup |
| Optical Activity | [α]20/D +35.1°, c = 20 in ethanol |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[3]
-
Skin Protection: Wear protective gloves and clothing.[3]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, use a dust mask (type N95 or equivalent).
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practice.[3] Wash hands thoroughly after handling.[4]
Store containers tightly closed in a dry, cool, and well-ventilated place at room temperature.[3][5]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Ensure Adequate Ventilation: Evacuate personnel to a safe area.[1][5]
-
Prevent Further Leakage: If safe to do so, prevent further spillage.[1][5]
-
Containment: Sweep up the spilled solid material.[6] Avoid creating dust.[5]
-
Collection: Collect the material and place it in a suitable, closed container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[5]
-
Post-Cleanup: Ventilate the area and wash the spill site after material pickup is complete.[6]
Proper Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.
-
Do not mix with other waste streams, particularly non-hazardous waste, to avoid increasing the volume of hazardous material.[7]
-
-
Disposal Method:
-
Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[5]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (-)-Isopinocampheol | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ProductCode: 465450 Product Name: [msdspds.bp.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
- 7. nipissingu.ca [nipissingu.ca]
Essential Safety and Logistical Information for Handling (+)-Isopinocampheol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of (+)-Isopinocampheol, a chiral terpenol commonly used in asymmetric synthesis. Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause skin, eye, and respiratory irritation. While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper protective measures are essential.[1]
Table 1: Hazard Summary for this compound
| Hazard Class | Description | GHS Hazard Statements |
| Physical Hazard | Combustible Solid[2][3] | Not classified as a flammable solid by GHS, but will burn. |
| Health Hazard | Skin Irritation | H315: Causes skin irritation[4] |
| Eye Irritation | H319: Causes serious eye irritation[4] | |
| Respiratory Irritation | H335: May cause respiratory irritation[4] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Engineering Controls | Eye/Face Protection | Skin/Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Transferring Solid | Chemical Fume Hood or Ventilated Enclosure | Safety glasses with side shields or chemical splash goggles[1] | Nitrile gloves (double-gloving recommended)[5] | N95 dust mask[2][3] | Flame-resistant lab coat, fully buttoned[5] |
| In-Solution Operations | Chemical Fume Hood | Safety glasses with side shields or chemical splash goggles[1] | Nitrile gloves (for incidental splash protection)[6] | Not generally required if in fume hood | Flame-resistant lab coat, fully buttoned[5] |
| Spill Cleanup | Well-ventilated area | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Air-purifying respirator with appropriate cartridges if vapors are high | Chemical-resistant apron or suit |
Operational Plan: From Handling to Storage
A. Engineering Controls
-
All procedures involving this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Avoid the presence of ignition sources such as open flames, hot plates, and spark-producing equipment, as this compound is a combustible solid.[7] Use only explosion-proof electrical equipment.[6]
B. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is clean and uncluttered. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in Table 2.
-
Weighing: When weighing the solid, use a disposable weigh boat or creased, smooth paper. Perform this task in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[7]
-
Transfer: Carefully transfer the solid to the reaction vessel. If transferring into a solvent, add the solid slowly to prevent splashing.
-
Post-Handling: After handling, wipe down the work area with a damp cloth to collect any residual dust. Wash hands thoroughly with soap and water.
C. Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep it away from heat, sparks, and open flames.
-
Store separately from incompatible materials, particularly strong oxidizing agents.
Experimental Protocol: Synthesis of (-)-Isopinocampheol
The following is a representative procedure for the hydroboration of α-pinene, which produces isopinocampheol. This protocol, adapted from Organic Syntheses, illustrates a common application and highlights key safety considerations.
Methodology:
-
Apparatus Setup: Assemble a dry, two-necked, round-bottomed flask equipped with a magnetic stirrer, a septum inlet adapter, and a nitrogen inlet connected to a bubbler.[5] Dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.[5]
-
Reagent Addition: In the fume hood, charge the flask with a solution of (+)-α-pinene in anhydrous tetrahydrofuran (THF).
-
Hydroboration: Cool the flask in an ice bath. Slowly add a solution of borane-dimethyl sulfide (BMS) complex via syringe through the septum. Maintain a positive nitrogen pressure throughout the addition.
-
Safety Note: BMS is a corrosive liquid with a strong, unpleasant odor. Handle exclusively in a fume hood.
-
-
Reaction: Allow the reaction mixture to stir at 0°C for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
-
Oxidation: Slowly and carefully add a solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide at a rate that maintains the reaction temperature below 50°C.
-
Safety Note: Hydrogen peroxide is a strong oxidizer. The addition can be exothermic; use an ice bath to control the temperature.
-
-
Workup: After the oxidation is complete, separate the aqueous and organic layers. Extract the aqueous layer with ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield isopinocampheol.[5]
Disposal and Decontamination Plan
A. Waste Segregation and Collection
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect solvent waste from reactions and extractions in a separate, sealed, and labeled hazardous waste container for flammable organic liquids. Do not mix with other waste streams like halogenated solvents.[8]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Irritant).
B. Disposal Procedure
-
Ensure all waste containers are tightly sealed and the exteriors are clean.
-
Store waste in a designated satellite accumulation area, away from general work areas.
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Never dispose of this compound or its waste down the drain or in regular trash.
Quantitative Data and Emergency Information
Table 3: Physicochemical Data and Exposure Limits
| Property | Value |
| Melting Point | 51-53 °C[3] |
| Boiling Point | 219 °C[3] |
| Flash Point | 93.4 °C (200.1 °F) - closed cup[2][3] |
| Occupational Exposure Limit (OEL) | No specific OEL established. A general limit for terpenes of 30 ppm has been suggested.[7] |
Emergency Procedures
-
Spill: For a small spill of the solid, don appropriate PPE, gently sweep or scoop the material to avoid creating dust, and place it in a labeled hazardous waste container.[1] Clean the area with soap and water. For large spills, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
References
- 1. Terpene exposure and respiratory effects among workers in Swedish joinery shops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. jmnspecialties.com [jmnspecialties.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
